Ubp310
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,5-6,15H2,1H3,(H,19,20)(H,21,22)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAZUCRXCRXNSU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UBP310
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP310 is a potent and selective competitive antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling concepts are visualized using diagrams. This document is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and Kainate Receptors
Kainate receptors are involved in various physiological and pathological processes in the central nervous system, including synaptic transmission, plasticity, and excitotoxicity. They are tetrameric ligand-gated ion channels composed of different subunits (GluK1-5). This compound has emerged as a critical pharmacological tool for elucidating the specific roles of KARs, demonstrating notable selectivity for GluK1-containing receptors.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with various kainate receptor subunits.
Table 1: Binding Affinity of this compound for Kainate Receptor Subunits
| Receptor Subunit | Radioligand | KD (nM) | Cell Line | Reference |
| Human GluK1 | [3H]this compound | 21 ± 7 | HEK 293 | [1] |
| Human GluK3 | [3H]this compound | 650 ± 190 | HEK 293 | [1] |
Table 2: Functional Antagonist Potency of this compound
| Receptor Subunit/Preparation | Assay Type | IC50 | Notes | Reference |
| GluK1 (formerly GluR5) | Electrophysiology | 130 nM | --- | [2] |
| Dorsal Root Kainate Responses | Electrophysiology | Apparent KD = 18 ± 4 nM | --- | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (KD) of this compound to specific kainate receptor subunits.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are a common system for the heterologous expression of ion channels.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired kainate receptor subunits (e.g., human GluK1) using transfection reagents like Lipofectamine 3000.
-
-
Membrane Preparation:
-
Transfected cells are harvested and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-citrate, pH 7.4) and centrifugation to remove endogenous ligands and other contaminants.[1]
-
-
Binding Assay with [3H]this compound:
-
Cell membranes expressing the target receptor are incubated with various concentrations of [3H]this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 100 µM kainate).[1]
-
The incubation is carried out for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using saturation binding kinetics to determine the KD.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the kainate receptor channels and to quantify the inhibitory effect of this compound (IC50).
-
Cell Preparation: HEK 293 cells stably or transiently expressing the kainate receptor subunits of interest are plated on coverslips for recording.
-
Recording Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal (Pipette) Solution: A common composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.
-
-
Recording Procedure:
-
A glass micropipette filled with the internal solution is brought into contact with a cell to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the current flowing through the ion channels.
-
The kainate receptor agonist (e.g., glutamate or kainate) is applied to the cell to evoke an inward current.
-
This compound is then co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-evoked current.
-
The concentration of this compound that inhibits 50% of the maximal agonist response is determined as the IC50 value.
-
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows used for its characterization.
Caption: Competitive antagonism of this compound at the kainate receptor.
References
UBP310: A Technical Guide to a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310, or (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors. KARs are critically involved in modulating synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological disorders, including epilepsy and chronic pain.[1] this compound's selectivity for specific KAR subunits, particularly GluK1 (formerly GluR5), makes it an invaluable tool for dissecting the physiological and pathological roles of these receptors.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding characteristics, experimental protocols for its use, and the signaling pathways it modulates.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione | |
| Molecular Formula | C₁₄H₁₅N₃O₆S | |
| Molecular Weight | 353.35 g/mol | |
| CAS Number | 902464-46-4 | |
| Solubility | Soluble to 20 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at +4°C |
Mechanism of Action and Selectivity
This compound is a competitive antagonist that binds to the ligand-binding domain of kainate receptors, preventing their activation by the endogenous agonist glutamate.[2] Its selectivity profile is a key feature, demonstrating high affinity for the GluK1 subunit and significantly lower affinity for other kainate receptor subunits.
Binding Affinity and Potency
The binding affinity and inhibitory potency of this compound have been characterized across various kainate receptor subunits using radioligand binding assays and electrophysiological recordings.
| Receptor Subunit | Binding Constant (K D ) | IC₅₀ | Reference |
| GluK1 (homomeric) | 21 ± 7 nM | 130 nM | [1] |
| GluK3 (homomeric) | 0.65 ± 0.19 µM | - | [1] |
| GluK2 (homomeric) | No specific binding | - | [1] |
| GluK2/GluK5 (heteromeric) | - | 0.75 µM (100 µM glutamate) | [3] |
Note: IC₅₀ values can vary depending on the concentration of the agonist used in the assay.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described by Dolman et al. (2007). The key steps involve the N-alkylation of 5-methyluracil with a protected amino acid derivative and subsequent coupling with a thiophene (B33073) moiety. For detailed, step-by-step instructions, please refer to the supplementary information of the original publication:
-
Dolman, N. P., et al. (2007). Synthesis and Pharmacological Characterization of N3-Substituted Willardiine Derivatives: Role of the Substituent at the 5-Position of the Uracil Ring in the Development of Highly Potent and Selective GLUK5 Kainate Receptor Antagonists. Journal of Medicinal Chemistry, 50(7), 1558–1570.
Radioligand Binding Assay
This protocol is adapted from Atlason et al. (2010) for determining the binding of [³H]this compound to kainate receptors expressed in HEK293 cells.[1]
Materials:
-
HEK293 cells stably transfected with the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).
-
[³H]this compound (radioligand)
-
Unlabeled kainate (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold Binding Buffer
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (typically 50-100 µg of protein)
-
50 µL of [³H]this compound at the desired concentration (e.g., for saturation binding, use a range of concentrations; for competition assays, use a fixed concentration, typically near the K D ).
-
For determining non-specific binding, add 50 µL of a high concentration of unlabeled kainate (e.g., 100 µM). For total binding, add 50 µL of binding buffer.
-
-
Incubate the plate on ice for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]this compound to determine the K D and B max .
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC₅₀.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guide for assessing the antagonist activity of this compound on kainate receptors expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes) using the whole-cell voltage-clamp technique.[4][5]
Materials:
-
Transfected cells expressing the kainate receptor of interest.
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂ATP (pH adjusted to 7.2 with CsOH).
-
Agonist solution (e.g., glutamate or kainate)
-
This compound solution
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes (borosilicate glass)
-
Microscope
Procedure:
-
Cell Preparation:
-
Plate transfected cells on coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply the agonist (e.g., 1 mM glutamate for 100 ms) to elicit a baseline current.[3]
-
After a stable baseline is established, co-apply the agonist with different concentrations of this compound.
-
Allow for a washout period between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀.
-
Signaling Pathways
Kainate receptors exhibit dual signaling capabilities: a canonical ionotropic pathway and a non-canonical metabotropic pathway that involves G-protein coupling.[6] this compound, as a competitive antagonist, blocks the initial activation of the receptor, thereby inhibiting both of these downstream signaling cascades.
Ionotropic Signaling
The primary and most well-understood function of kainate receptors is their role as ligand-gated ion channels.[7] Upon binding of glutamate, the receptor channel opens, allowing the influx of cations (primarily Na⁺ and to a lesser extent Ca²⁺), leading to membrane depolarization.[7] This rapid excitatory signal is crucial for synaptic transmission.
Metabotropic Signaling
In addition to their ion channel function, kainate receptors can also signal through G-protein-coupled pathways.[8] This metabotropic signaling is independent of ion flux and can modulate various intracellular cascades, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[8][9] These pathways can influence longer-term changes in neuronal function, such as synaptic plasticity.[8][9]
Conclusion
This compound is a powerful pharmacological tool for the study of kainate receptors, particularly those containing the GluK1 subunit. Its selectivity allows for the precise investigation of the roles of these receptors in health and disease. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to a better understanding of the complex biology of the glutamatergic system.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015003723A1 - Substituted 4-proline derivatives as iglur antagonists - Google Patents [patents.google.com]
- 7. The emerging role of kainate receptor functional dysregulation in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of kainate receptors by protein kinase C and metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
UBP310: A Technical Guide to its Function as a Kainate Receptor Antagonist in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors. Initially identified for its high affinity for the GluK1 subunit, further research has revealed its activity at other KAR subunits, making it a valuable pharmacological tool for dissecting the complex role of kainate receptors in neural signaling and pathophysiology.[1] This technical guide provides an in-depth overview of this compound's function in neuroscience, focusing on its mechanism of action, applications in research, and the signaling pathways it helps to elucidate. It is important to note that this compound is not an endogenous protein but a synthetic molecule used for experimental purposes.
Mechanism of Action and Quantitative Data
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. Its selectivity for different KAR subunits allows researchers to investigate the specific roles of these subunits in various neuronal processes. The binding affinity and inhibitory concentration of this compound vary across different KAR subunits and receptor compositions.
| Receptor Subunit | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Species | Reference |
| GluK1 (homomeric) | 18 ± 4 nM | 130 nM | Rat | |
| GluK3 (homomeric) | - | ~23 nM | Human | [1] |
| GluK2 (homomeric) | No significant activity | >10 µM | Rat | |
| GluK1/GluK2 (heteromeric) | - | Potentiates at low concentrations | Recombinant | |
| GluK2/GluK3 (heteromeric) | No significant activity | - | Recombinant | [1] |
Note: The potency of this compound can be influenced by the specific experimental conditions and the subunit composition of the native receptors.
Experimental Protocols
This compound is utilized in a variety of experimental paradigms to probe the function of kainate receptors. Below are detailed methodologies for its application in key neuroscience experiments.
In Vitro Electrophysiology (Patch-Clamp in Brain Slices)
This protocol describes the use of this compound to pharmacologically isolate and study kainate receptor-mediated currents in acute brain slices.
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common formulation is (in mM): 210 sucrose (B13894), 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 D-glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in the same ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover. The aCSF composition is typically (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 D-glucose, continuously bubbled with 95% O2 / 5% CO2.
-
After recovery, maintain slices at room temperature until recording.
b. Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes (3-5 MΩ resistance) filled with an internal solution, for example (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Record synaptic currents in voltage-clamp mode. To isolate KAR-mediated currents, it is common to include antagonists for AMPA receptors (e.g., GYKI 53655) and NMDA receptors (e.g., D-AP5) in the aCSF.
-
To study the effect of this compound, bath-apply the drug at a desired concentration (e.g., 1-10 µM) and record the changes in synaptic currents.
In Vivo Neuroprotection Studies (Mouse Model of Parkinson's Disease)
This protocol outlines the use of this compound to investigate the neuroprotective effects of kainate receptor antagonism in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
a. Animal Model and Drug Administration:
-
Use adult male C57BL/6 mice.
-
Induce dopaminergic neurodegeneration by administering MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneal injection) once daily for 4-5 consecutive days.
-
Prepare this compound for in vivo administration. This compound can be dissolved in a vehicle such as saline or a solution containing a small amount of DMSO and then diluted in saline. The final concentration should be calculated based on the desired dosage (e.g., 10 mg/kg).
-
Administer this compound via intraperitoneal (i.p.) injection. The treatment regimen can vary, but a representative example is to administer this compound 30 minutes prior to each MPTP injection and then once daily for a subsequent period (e.g., 7 days).
-
A control group should receive vehicle injections following the same schedule.
b. Post-mortem Analysis:
-
After the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.
-
Section the brains (e.g., 40 µm thick) using a cryostat.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons in the substantia nigra pars compacta (SNc).
-
Quantify the number of TH-positive neurons using stereological methods to assess the degree of neuroprotection conferred by this compound.
Signaling Pathways and Logic
This compound is instrumental in elucidating the dual signaling nature of kainate receptors, which can function through both ionotropic (ion channel-mediated) and metabotropic (G-protein coupled) pathways.
Ionotropic Signaling
The canonical function of kainate receptors is as ligand-gated ion channels. Upon binding glutamate, the receptor channel opens, leading to an influx of cations (primarily Na+ and to a lesser extent Ca2+), which depolarizes the neuron. This can contribute to the excitatory postsynaptic potential (EPSP) and influence neuronal firing. This compound blocks this direct ion flux by preventing glutamate from binding.
Caption: Ionotropic signaling pathway of kainate receptors and the inhibitory action of this compound.
Metabotropic Signaling
Kainate receptors can also signal through a non-canonical, metabotropic pathway that involves the activation of G-proteins, independent of ion flux. This can lead to the modulation of intracellular signaling cascades, such as the activation of protein kinase C (PKC) and subsequent downstream effects on other ion channels and cellular processes. This compound, by blocking the initial glutamate binding, also inhibits the initiation of this metabotropic cascade.
Caption: Metabotropic signaling cascade initiated by kainate receptors, which is blocked by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of kainate receptors in synaptic plasticity using this compound.
Caption: A generalized workflow for a synaptic plasticity experiment using this compound.
Conclusion
This compound is an indispensable tool for neuroscientists studying the physiological and pathological roles of kainate receptors. Its ability to selectively antagonize these receptors enables the detailed investigation of their contribution to synaptic transmission, plasticity, and their involvement in neurological disorders such as Parkinson's disease.[2][3] The continued use of this compound and the development of even more subunit-selective antagonists will undoubtedly lead to a deeper understanding of the intricate functions of the glutamatergic system and pave the way for novel therapeutic strategies.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ubp310: A Technical Guide for Studying Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubp310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and plasticity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying synaptic function. The information presented here is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the intricate processes of synaptic communication.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate binding site of specific kainate receptor subunits, thereby preventing their activation by the endogenous ligand, glutamate. This blockade of KARs can lead to a variety of downstream effects on synaptic transmission, including the modulation of postsynaptic currents and the induction of synaptic plasticity.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional effects of this compound.
| Parameter | Receptor Subunit | Value | Assay | Reference |
| IC₅₀ | GluK1 (homomeric) | 130 nM | Electrophysiology | |
| GluK3 (homomeric) | 4.0 µM | Electrophysiology | ||
| K_D_ | GluK1 | 18 ± 4 nM | Radioligand Binding | |
| Selectivity | GluK1 vs. GluK2 | 12,700-fold | ||
| Activity | mGlu Group I Receptors | No activity up to 10 µM | ||
| NMDA Receptors | No activity up to 10 µM |
Table 1: Binding Affinity and Selectivity of this compound for Kainate Receptor Subunits.
| Parameter | Experimental Condition | Effect of this compound | Reference |
| Kainate-evoked currents | Recombinant GluK1/GluK5 receptors | Antagonism | |
| Postsynaptic KARs at mossy fiber-CA3 synapses | Hippocampal slices | Blockade | |
| AMPA Receptor Surface Expression | Hippocampal neurons | Downregulation (implicated in LTD) | |
| Long-Term Depression (LTD) | Hippocampal neurons | Induction of KAR-LTD |
Table 2: Functional Effects of this compound on Synaptic Transmission.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound-mediated modulation of synaptic transmission.
Caption: Experimental workflow for electrophysiological studies of this compound.
Caption: Workflow for co-immunoprecipitation to study GluA2 ubiquitination.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs).
Materials:
-
Acute hippocampal slices (300-400 µm) from rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, saturated with 95% O₂/5% CO₂.
-
Internal solution for patch pipette containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3, adjusted with CsOH.
-
This compound stock solution (in DMSO).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse continuously with aCSF.
-
Visually identify CA1 pyramidal neurons using DIC microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at -70 mV in voltage-clamp mode to record EPSCs.
-
Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record for 10-15 minutes.
-
To assess reversibility, wash out this compound by perfusing with aCSF for 15-20 minutes and continue recording.
-
Analyze the data to determine changes in the amplitude, frequency, and kinetics of EPSCs in the presence of this compound compared to baseline.
Co-Immunoprecipitation of Ubiquitinated GluA2
Objective: To determine if this compound affects the ubiquitination of the AMPA receptor subunit GluA2.
Materials:
-
Primary neuronal cultures.
-
This compound stock solution.
-
Kainate or other relevant agonist.
-
Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors.
-
Anti-GluA2 antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-ubiquitin and anti-GluA2 antibodies for Western blotting.
Procedure:
-
Treat neuronal cultures with this compound for a specified time, followed by stimulation with an agonist if required.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the cleared lysate with an anti-GluA2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Neutralize the eluate and add SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-ubiquitin and anti-GluA2 antibodies.
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
-
Quantify the band intensities to determine the relative amount of ubiquitinated GluA2 in different treatment conditions.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the role of kainate receptors in synaptic transmission and plasticity. Its selectivity for specific KAR subunits allows for targeted investigations into their function. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex mechanisms governing synaptic communication and exploring the therapeutic potential of targeting kainate receptors in neurological and psychiatric disorders.
The Role of UBP310 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a key mechanism implicated in the progression of several neurodegenerative diseases. A primary focus of therapeutic development has been the modulation of glutamate receptors. Among these, kainate receptors (KARs) have emerged as a promising target. This technical guide provides an in-depth overview of UBP310, a potent and selective antagonist of specific kainate receptor subunits, and its role in preclinical models of neurodegenerative disease, with a significant focus on Parkinson's disease. While initial interest may have been in a similarly named hypothetical compound, the available scientific literature points to this compound's significance as a KAR antagonist.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity and neuroprotective effects of this compound as reported in the scientific literature.
Table 1: Biological Activity of this compound
| Parameter | Value | Receptor/Condition | Source |
| IC50 | 130 nM | GluK1 kainate receptor | |
| KD (apparent) | 18 ± 4 nM | Depression of kainate responses on the dorsal root | |
| Selectivity | 12,700-fold for GluK1 over GluK2 | Recombinant kainate receptors | |
| Activity at other receptors | No activity at mGlu group I or NMDA receptors up to 10 µM |
Table 2: Neuroprotective Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Measurement | Effect of this compound Administration | Notes | Source |
| Dopaminergic Neuron Survival | Significantly increased in the substantia nigra pars compacta | Stereological quantification | [1][2][3][4] |
| Total Neuron Survival | Significantly increased in the substantia nigra pars compacta | Stereological quantification | [1][2][3][4] |
| Striatal Dopamine Levels | No rescue of MPTP-induced loss | [1][2][3][4] | |
| Dopamine Transporter Expression | No rescue of MPTP-induced loss in the striatum | [1][2][3][4] |
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects by acting as an antagonist at ionotropic glutamate receptors, specifically kainate receptors. The proposed mechanism involves the inhibition of excitotoxicity mediated by excessive glutamate signaling, a phenomenon implicated in the death of dopaminergic neurons in Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain. | Sigma-Aldrich [merckmillipore.com]
Unveiling the Pharmacological Profile of Ubp310: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubp310, chemically identified as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors. KARs are implicated in a variety of neurological processes and their dysfunction is linked to conditions such as epilepsy, chronic pain, and neurodegenerative disorders.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, binding affinities, selectivity, and the experimental protocols used for its characterization.
Core Pharmacological Properties
This compound functions as a competitive antagonist at the glutamate binding site of specific KAR subunits. Its primary mechanism involves the inhibition of ion flow through the receptor channel, thereby modulating excitatory neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the interaction of this compound with various kainate receptor subunits.
Table 1: Binding Affinity and Potency of this compound
| Target Subunit | Parameter | Value | Species | Assay Type | Reference |
| GluK1 (GluR5) | IC₅₀ | 130 nM | Recombinant | Functional Assay | |
| GluK1 (GluR5) | Kᵢ (from [³H]kainate) | 18 ± 4 nM | Rat dorsal root | Functional Assay | |
| GluK1 (GluR5) | Kd ([³H]this compound) | 21 ± 7 nM | Human recombinant | Radioligand Binding | [1][2] |
| GluK3 (GluR7) | Kd ([³H]this compound) | 0.65 ± 0.19 µM | Human recombinant | Radioligand Binding | [1][2] |
| GluK3 (GluR7) | IC₅₀ | 4.0 µM | Recombinant | Electrophysiology | [3] |
| GluK2/GluK5 | IC₅₀ | 1.3 µM | Recombinant | Electrophysiology | [4] |
| GluK2/GluK5 | IC₅₀ (100 µM glutamate) | 0.75 µM | Recombinant | Electrophysiology | [4] |
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold | Notes | Reference |
| GluK1 over GluK2 | ~12,700-fold | This compound shows no specific binding to GluK2. | |
| GluK1 over GluK3 | ~30-fold | Based on Kd values from [³H]this compound binding. | [1][2] |
| Kainate Receptors vs. AMPA/NMDA Receptors | High | No significant activity at AMPA or NMDA receptors. | [5] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly blocking the ion channel of sensitive kainate receptors. As a competitive antagonist, it binds to the ligand-binding domain of the receptor, preventing glutamate from binding and subsequently activating the channel. This leads to a reduction in postsynaptic depolarization and a modulation of synaptic plasticity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. The following sections outline the key experimental protocols used to characterize this compound.
Radioligand Binding Assays for Affinity Determination
These assays directly measure the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and density (Bmax).
Objective: To determine the binding affinity of [³H]this compound for specific kainate receptor subunits.
Materials:
-
HEK293 cells stably expressing human recombinant GluK1, GluK2, or GluK3 subunits.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]this compound (specific activity ~39 Ci/mmol).
-
Non-specific binding determinator: 100 µM Kainate.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer.
-
Binding Reaction: In a final volume of 500 µL, incubate cell membranes (typically 50-100 µg of protein) with varying concentrations of [³H]this compound. For non-specific binding, include 100 µM kainate in parallel incubations.
-
Incubation: Incubate the reaction mixtures for 1 hour at 4°C.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution to reduce non-specific binding (e.g., polyethyleneimine). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression to determine the Kd and Bmax values.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels in response to agonist application, and how this is affected by antagonists.
Objective: To assess the functional antagonism of this compound at recombinant kainate receptors.
Materials:
-
HEK293 cells transiently transfected with cDNAs for the desired kainate receptor subunits (e.g., GluK2 and GluK5).
-
External solution (in mM): 150 NaCl, 10 HEPES, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose; pH adjusted to 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2.
-
Agonist: Glutamate.
-
Antagonist: this compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the plasmids encoding the kainate receptor subunits of interest.
-
Recording Setup: Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Patch Pipette and Seal Formation: Pull patch pipettes from borosilicate glass and fill with internal solution. Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Drug Application: Apply glutamate to the cell using a rapid perfusion system to evoke an inward current. To test the effect of this compound, pre-apply this compound for a set duration before co-applying it with glutamate.
-
Data Acquisition and Analysis: Record the currents at a holding potential of -60 mV. Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of different concentrations of this compound. Construct concentration-response curves and calculate the IC₅₀ value.
In Vivo Studies
This compound has also been investigated in animal models of neurological disorders. For instance, in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of this compound was shown to increase the survival of dopaminergic neurons in the substantia nigra pars compacta.[3][5][6] However, this neuroprotective effect did not appear to be dependent on its interaction with GluK1, GluK2, or GluK3 subunits, suggesting a more complex in vivo mechanism of action that warrants further investigation.[5][6]
Conclusion
This compound is a valuable pharmacological tool for the study of kainate receptor function. Its high affinity and selectivity for the GluK1 subunit, coupled with its activity at GluK3 and GluK2/GluK5-containing receptors, make it a versatile antagonist for dissecting the roles of these specific receptor subtypes in synaptic transmission and neurological disease. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of targeting kainate receptors with compounds like this compound.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310 Binding Affinity for Kainate Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of UBP310 for kainate receptors (KARs), a class of ionotropic glutamate (B1630785) receptors crucial in synaptic transmission and plasticity. This compound, a potent antagonist, exhibits significant selectivity for specific KAR subunits, making it a valuable tool for dissecting the physiological and pathological roles of these receptors. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support ongoing research and drug development efforts.
Core Data Presentation: this compound Binding Affinity
The binding affinity of this compound for various kainate receptor subunits has been determined through multiple studies, primarily utilizing radioligand binding assays. The data consistently demonstrates a high affinity for the GluK1 subunit.
| Receptor Subunit | Binding Parameter | Value (nM) | Species | Notes |
| GluK1 | IC50 | 130 | - | Antagonist activity.[1] |
| GluK1 | KD | 18 ± 4 | Rat | Apparent KD for depression of kainate responses on the dorsal root.[1] |
| GluK1 | KD | 21 ± 7 | Human | Determined using [3H]this compound radioligand binding assay.[2][3] |
| GluK3 | IC50 | 4,000 (4.0 µM) | - | For glutamate-evoked currents in recombinant homomeric receptors.[4] |
| GluK3 | KD | 650 ± 190 (0.65 µM) | Human | Determined using [3H]this compound radioligand binding assay.[2][3] |
| GluK2 | - | No specific binding | Human | This compound shows no specific binding to homomeric GluK2 receptors.[2][3] |
Selectivity: this compound displays a remarkable 12,700-fold selectivity for GluK1 over GluK2.[1] It also shows an approximately 30-fold lower affinity for GluK3 compared to GluK1.[2][3] It is important to note that while this compound effectively blocks homomeric GluK3 receptors, it does not block heteromeric GluK2/3 receptors.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for kainate receptors has been predominantly achieved through radioligand binding assays using tritiated this compound ([3H]this compound).
Objective:
To determine the binding affinity (KD) and density of binding sites (Bmax) of this compound for specific kainate receptor subunits expressed in a cellular system.
Materials:
-
Radioligand: [3H]this compound
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with individual kainate receptor subunits (e.g., GluK1, GluK2, GluK3).
-
Cell Culture Reagents: Standard cell culture media and supplements.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: 50 mM Tris-citrate, pH 7.4.[3]
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: High concentration of a competing non-radiolabeled ligand (e.g., 100 µM kainate).[3]
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK 293 cells expressing the target kainate receptor subunit to a high density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of [3H]this compound to a series of wells.
-
To a parallel set of wells, add the same increasing concentrations of [3H]this compound along with a high concentration of non-radiolabeled kainate to determine non-specific binding.
-
Incubate the plates at a controlled temperature (e.g., on ice or at 30°C) for a sufficient time to reach equilibrium.[3][5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the KD (the concentration of radioligand that occupies 50% of the receptors at equilibrium) and Bmax (the maximum number of binding sites).
-
Visualizations
Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic receptors that, upon binding to glutamate, open an ion channel permeable to sodium and potassium ions, leading to membrane depolarization. They can also have metabotropic functions, influencing intracellular signaling cascades.
Caption: Simplified signaling pathway of a postsynaptic kainate receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a radioligand binding assay to determine the binding affinity of a compound like this compound.
Caption: Workflow for a typical radioligand binding assay.
References
- 1. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Structural and Mechanistic Analysis of the UBP310-GluK1 Complex: A Technical Guide for Drug Development Professionals
Abstract: This technical whitepaper provides an in-depth examination of the structural and molecular interactions between the selective antagonist UBP310 and the kainate receptor subunit GluK1. Kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors, are critical modulators of synaptic transmission and plasticity, and their dysfunction is implicated in various neurological disorders, including epilepsy and chronic pain[1]. The GluK1 subunit, in particular, has emerged as a key target for therapeutic intervention. This compound is a potent and highly selective competitive antagonist for GluK1-containing KARs[2]. Understanding the precise mechanism of its binding and the resulting conformational changes in the receptor is paramount for the rational design of novel, subunit-selective KAR modulators. This document synthesizes crystallographic data, binding kinetics, and mutagenesis studies to offer a comprehensive guide for researchers and drug development professionals.
Binding Characteristics of this compound to Kainate Receptor Subunits
This compound exhibits a distinct selectivity profile across the low-affinity kainate receptor subunits (GluK1-3). Radioligand binding assays have demonstrated its high affinity for the human recombinant GluK1 subunit, with significantly lower affinity for GluK3 and no specific binding to GluK2[1][2]. This selectivity provides a valuable tool for isolating the function of GluK1-containing receptors.
Binding Affinity and Kinetics for GluK1
The interaction between this compound and GluK1 is characterized by low nanomolar affinity, with relatively fast association and slow dissociation rates, consistent with a high-affinity antagonist[2]. Various experimental approaches have been used to quantify this interaction, yielding consistent results.
| Parameter | Value | Method | Source |
| Dissociation Constant (KD) | 21 ± 7 nM | Centrifugation Assay ([3H]this compound) | [1][2] |
| Dissociation Constant (KD) | 24 ± 6 nM | Saturation Binding Assay ([3H]this compound) | [2] |
| Apparent KD | 18 ± 4 nM | Depression of Kainate Responses | |
| Inhibitory Constant (Ki) | 10 ± 2 nM | [3H]-Glutamate Displacement | [3] |
| Half Maximal Inhibitory Conc. (IC50) | 130 nM | Functional Assay | |
| Association Rate (kon) | 2.5 x 106 M-1min-1 | Radioligand Binding Kinetics | [2] |
| Dissociation Rate (koff) | 0.26 ± 0.05 min-1 | Radioligand Binding Kinetics | [2] |
Comparative Subunit Selectivity
The selectivity of this compound is a key feature for its use as a pharmacological tool. It binds to GluK3, but with an affinity approximately 30-fold lower than for GluK1[1][2].
| Receptor Subunit | Dissociation Constant (KD) | Method | Source |
| GluK1 | 21 ± 7 nM | Centrifugation Assay ([3H]this compound) | [1][2] |
| GluK2 | No Specific Binding | Radioligand Binding Assay ([3H]this compound) | [1][2] |
| GluK3 | 0.65 ± 0.19 µM (653 ± 186 nM) | Centrifugation Assay ([3H]this compound) | [2] |
Structural Analysis of the this compound-GluK1 Ligand Binding Domain Complex
The high-resolution crystal structure of this compound in complex with the ligand-binding domain (LBD) of the rat GluK1 subunit (PDB ID: 2F34) has provided critical insights into its mechanism of antagonism[2][4]. The LBD, a bilobed or "clamshell" structure, undergoes conformational changes upon ligand binding that are coupled to ion channel gating.
Antagonist-Induced Conformation
Unlike agonists, which promote a significant closure of the LBD's two domains (D1 and D2), this compound binding stabilizes the LBD in a more open or "hyper-extended" conformation[3][4]. This conformation prevents the conformational changes required for channel activation. The degree of domain closure is a key determinant of ligand efficacy, and for this compound, this results in a separation between the linker regions that connect the LBD to the ion channel pore, which is substantially larger than in the agonist-bound state[4].
Key Molecular Interactions
The binding of this compound within the GluK1 LBD involves a network of hydrogen bonds and van der Waals contacts. The α-carboxylate and α-amino groups of the ligand's amino acid backbone make conserved interactions with residues in domain 1, similar to glutamate binding[3][4]. However, the distinct uracil (B121893) and thiophene (B33073) moieties of this compound engage different residues compared to agonists, leading to the open-cleft conformation.
Mutagenesis studies have identified specific non-conserved residues that are critical for the high-affinity and selective binding of this compound to GluK1.
-
Threonine 503 (T503): Mutation of this residue in GluK1 to alanine (B10760859) (T503A) significantly diminishes [3H]this compound binding. Conversely, introducing a threonine at the equivalent position in GluK2 (A487T) rescues this compound binding activity, highlighting this residue as a key determinant of selectivity[1][2].
-
Asparagine 705 (N705) and Serine 706 (S706): Simultaneously mutating these residues in GluK1 to their GluK3 counterparts (N705S/S706N) decreases binding activity[2].
-
Glutamate 723 (E723): This residue, critical for stabilizing agonist complexes, undergoes a conformational switch in the presence of this compound and does not directly participate in ligand binding, which is an unusual feature for antagonist complexes[3].
Experimental Methodologies
The characterization of the this compound-GluK1 interaction relies on several key biochemical and structural biology techniques.
Protein Expression and Purification of GluK1 LBD
The ligand-binding domain (LBD or S1S2 construct) of GluK1 is expressed as a soluble protein in E. coli. The protein is typically purified to homogeneity using affinity and size-exclusion chromatography. For binding assays and crystallization, the purified protein is exhaustively dialyzed against a ligand-free buffer to ensure it is in an apo state[3].
X-ray Crystallography
-
Crystallization: The purified GluK1 LBD protein is concentrated and mixed with the antagonist this compound. Crystals are grown using vapor diffusion methods, typically by equilibrating the protein-ligand solution against a reservoir solution containing precipitants like polyethylene (B3416737) glycol (PEG).
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined LBD structure as a search model. The model is then refined against the experimental diffraction data to produce the final atomic coordinates[4]. The table below summarizes the crystallographic data for the PDB entry 2F34.
| Parameter | Value (PDB: 2F34) |
| Resolution (Å) | 1.74 |
| Space Group | C2221 |
| Unit Cell Dimensions (a, b, c in Å) | 97.70, 97.95, 129.1 |
| Rwork / Rfree (%) | 18.10 / 21.14 |
| Contents | 2 protein chains, 2 this compound ligands, 482 water molecules |
| Source: | [4] |
Radioligand Binding Assays
-
Preparation: Cell membranes are prepared from HEK 293 cells stably transfected to express the human GluK1 subunit[2].
-
Saturation Binding: Membranes are incubated with increasing concentrations of [3H]this compound to determine total binding. Nonspecific binding is measured in parallel incubations containing a high concentration of a competing, unlabeled ligand (e.g., 100 µM kainate)[2].
-
Competition Binding: Membranes are incubated with a fixed concentration of [3H]this compound and increasing concentrations of an unlabeled competing ligand to determine the Ki value[2].
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting[2]. For low-affinity interactions (like with GluK3), a centrifugation-based assay may be used instead of filtration[2].
// Nodes exp_protein [label="Expression & Purification\nof GluK1 LBD in E. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; exp_hek [label="Stable Transfection\nof HEK293 cells with GluK1", fillcolor="#F1F3F4", fontcolor="#202124"];
purified_protein [label="Purified GluK1 LBD", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; membranes [label="GluK1-expressing\nCell Membranes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
crystallography [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding_assay [label="Radioligand Binding Assay\n(with [3H]this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
structure [label="Determine 3D Structure\n(PDB: 2F34)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; affinity [label="Determine Binding Affinity\n(KD, Ki, Kon, Koff)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges exp_protein -> purified_protein; exp_hek -> membranes;
purified_protein -> crystallography [label=" + this compound "]; membranes -> binding_assay;
crystallography -> structure; binding_assay -> affinity; } } Caption: Workflow for structural and affinity studies of this compound-GluK1.
This compound in the Context of KAR Signaling
Kainate receptors function as ligand-gated ion channels permeable to Na+ and Ca2+. Their activation by glutamate contributes to excitatory postsynaptic potentials (EPSCs). By binding to the GluK1 LBD and locking it in an open, non-activatable state, this compound acts as a competitive antagonist, preventing glutamate from binding and activating the channel. This blockade of GluK1-containing KARs can modulate neurotransmitter release and neuronal excitability, making it a valuable mechanism for therapeutic intervention in states of glutamate-driven hyperexcitability.
// Relationships Glutamate -> GluK1:f0 [arrowhead=vee, label="Binds & Activates"]; GluK1:f1 -> Ion_Flow [arrowhead=vee, label="Channel Opening"]; Ion_Flow -> EPSP [arrowhead=vee, label="Generates"];
This compound -> GluK1:f0 [arrowhead=tee, label="Competitively Blocks", fontcolor="#EA4335", color="#EA4335"]; } } Caption: this compound competitively antagonizes glutamate at the GluK1 receptor.
Conclusion and Future Directions
The structural and biochemical data on the this compound-GluK1 complex provide a definitive framework for understanding GluK1-selective antagonism. The stabilization of a hyper-extended LBD conformation is the key mechanism of action, preventing channel gating. The identification of specific residues like T503 as determinants of selectivity offers a clear path for structure-based drug design. Future efforts can leverage this detailed knowledge to develop novel antagonists with improved pharmacokinetic properties or to design modulators with different efficacies, such as partial agonists or allosteric modulators, for the therapeutic targeting of kainate receptors in neurological diseases.
References
- 1. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of the Kainate Receptor GluR5 Ligand Binding Core Dimer with Novel GluR5-Selective Antagonists | Journal of Neuroscience [jneurosci.org]
Methodological & Application
Optimal Working Concentration of Ubp310 in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubp310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors. It exhibits high affinity for GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits, making it a valuable pharmacological tool for dissecting the physiological and pathological roles of these specific KAR subunits in neuronal circuits.[1] In hippocampal slices, this compound has been instrumental in elucidating the contribution of KARs to synaptic transmission, plasticity, and excitotoxicity. These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound in acute hippocampal slice preparations for electrophysiological studies.
Data Presentation: Quantitative Analysis of this compound Activity
The effective concentration of this compound is dependent on the specific kainate receptor subunit composition of the targeted neurons and the experimental conditions. The following tables summarize key quantitative data for this compound to guide concentration selection.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Receptor Subunit/Preparation | Reference |
| IC₅₀ | 130 nM | Recombinant GluK1 | --INVALID-LINK-- |
| IC₅₀ | 4.0 µM | Recombinant GluK3 | --INVALID-LINK-- |
| Apparent KD | 18 ± 4 nM | Depression of kainate responses on dorsal root | --INVALID-LINK-- |
| KD | 21 ± 7 nM | Recombinant GluK1 | --INVALID-LINK-- |
| KD | 0.65 ± 0.19 µM | Recombinant GluK3 | --INVALID-LINK-- |
Table 2: Experimentally Determined Effective Concentrations of this compound in Hippocampal Slices
| Concentration | Hippocampal Region & Synapse | Observed Effect | Reference |
| 1 µM | CA1 | Abolished desensitization of GluK1/GluK5 heteromers | --INVALID-LINK-- |
| Not specified | Mossy Fiber -> CA3 | Blockade of postsynaptic KARs | --INVALID-LINK-- |
| Not specified | CA3 | Blocked hypoxia-induced increase in excitatory neurotransmission | --INVALID-LINK-- |
Based on the available data, a starting concentration of 1 µM is recommended for experiments in hippocampal slices, particularly when targeting GluK1-containing receptors. A concentration range of 0.5 µM to 10 µM can be explored to determine the optimal concentration for a specific application, taking into account the potential involvement of different KAR subunits. It is important to note that this compound shows significantly lower affinity for GluK3 and does not block GluK2/3 heteromers, which are prevalent at presynaptic sites of mossy fiber synapses.[1]
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol outlines the standard procedure for preparing acute hippocampal slices suitable for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Carbogen gas (95% O₂, 5% CO₂)
-
Artificial cerebrospinal fluid (aCSF) recipes (see below)
-
Recovery chamber
-
Recording chamber
aCSF Recipes:
-
Slicing aCSF (ice-cold):
-
In mM: 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 0.5 CaCl₂, 7 MgCl₂. Continuously bubbled with carbogen.
-
-
Recording aCSF (room temperature or 32-34°C):
-
In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated slicing aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold slicing aCSF.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and submerge in ice-cold, carbogenated slicing aCSF.
-
Cut transverse slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing carbogenated recording aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in carbogenated recording aCSF until use.
Protocol 2: Electrophysiological Recording with this compound Application
This protocol describes the application of this compound during whole-cell patch-clamp recordings in acute hippocampal slices.
Materials:
-
Prepared acute hippocampal slices
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording electrodes (borosilicate glass)
-
Intracellular solution (e.g., K-gluconate based)
-
Recording aCSF
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Procedure:
-
Prepare this compound Working Solution:
-
From a 10 mM stock solution in DMSO, prepare a fresh working solution of this compound in recording aCSF on the day of the experiment. For a final concentration of 1 µM, dilute the stock solution 1:10,000 in the recording aCSF. Ensure thorough mixing.
-
-
Slice Placement and Perfusion:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at a flow rate of 2-3 ml/min.
-
-
Obtain Baseline Recordings:
-
Establish a stable whole-cell patch-clamp recording from a neuron in the hippocampal region of interest (e.g., CA1 or CA3 pyramidal neuron).
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for at least 10-15 minutes to ensure stability.
-
-
This compound Application:
-
Switch the perfusion to the recording aCSF containing the desired concentration of this compound (e.g., 1 µM).
-
Allow at least 10-15 minutes for the drug to equilibrate in the slice before recording the effects.
-
-
Data Acquisition:
-
Record synaptic activity in the presence of this compound.
-
-
Washout:
-
To assess the reversibility of the this compound effect, switch the perfusion back to the control recording aCSF.
-
Monitor the recovery of synaptic activity for at least 20-30 minutes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Kainate receptor signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for this compound application in hippocampal slices.
References
Application Notes and Protocols for Ubp310 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubp310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors.[1] It exhibits high affinity for GluK1 and GluK3 subunits, making it a valuable pharmacological tool for investigating the physiological and pathological roles of these specific receptor subunits in the central nervous system.[2] Kainate receptors are implicated in various neuronal processes, including synaptic transmission, plasticity, and neuronal excitability.[3][4][5][6] Dysregulation of KAR function has been linked to neurological disorders such as epilepsy and chronic pain.[2] These application notes provide detailed protocols for the use of this compound in patch-clamp experiments to study kainate receptor function in neurons.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors.[2] By binding to GluK1 and GluK3 subunits, it prevents their activation by the endogenous agonist glutamate, thereby inhibiting the influx of cations (Na+ and K+) through the receptor's ion channel.[7][8] This blockade of ionotropic function leads to a reduction in postsynaptic depolarization and can modulate both excitatory and inhibitory synaptic transmission.[9][10] Notably, this compound has been shown to inhibit the ionotropic function of KARs without affecting their metabotropic actions in some contexts.[11]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and potency of this compound for various kainate receptor subunits.
Table 1: Binding Affinity of this compound for Kainate Receptor Subunits
| Receptor Subunit | Kd (nM) | Assay Type | Preparation | Reference |
| GluK1 | 21 ± 7 | Radioligand Binding ([³H]this compound) | Recombinant human KARs in HEK 293 cells | [2] |
| GluK3 | 650 ± 190 | Radioligand Binding ([³H]this compound) | Recombinant human KARs in HEK 293 cells | [2] |
| GluK1 | 18 ± 4 (Apparent Kd) | Depression of kainate responses | Dorsal root | [1] |
Table 2: Inhibitory Potency of this compound against Kainate Receptor Subunits
| Receptor Subunit/Combination | IC50 | Assay Type | Preparation | Reference |
| homomeric GluK1 | 130 nM | Electrophysiology | Recombinant receptors | [1] |
| homomeric GluK3 | 23 nM | Electrophysiology (rapid glutamate application) | Recombinant receptors | [2] |
| homomeric GluK3 | 4.0 µM | Electrophysiology (glutamate-evoked currents) | Recombinant receptors | [12] |
| GluK2/GluK5 heteromers | - (Antagonist) | Electrophysiology | Recombinant receptors | [9] |
| GluK1/GluK2 heteromers | Reduces desensitization | Electrophysiology | Recombinant receptors | [13] |
| GluK1/GluK5 heteromers | Abolishes desensitization | Electrophysiology | Recombinant receptors | [13] |
Table 3: Selectivity of this compound
| Receptor Type | Effect | Concentration | Reference |
| GluK2 | No effect | Up to 1 mM | [2] |
| AMPA Receptors | No effect | - | [14] |
| NMDA Receptors | No activity | Up to 10 µM | [1] |
| mGlu Group I Receptors | No activity | Up to 10 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
Concentration: Prepare a stock solution of 10-20 mM in DMSO. For example, to prepare a 10 mM stock solution (Molecular Weight: 353.35 g/mol ), dissolve 3.53 mg of this compound in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
-
Dilute the stock solution in the appropriate extracellular recording solution (e.g., artificial cerebrospinal fluid - aCSF) to the desired final working concentration immediately before use.
-
Recommended Working Concentrations:
-
For selective blockade of GluK1-containing KARs: 100 nM - 1 µM.
-
For general blockade of sensitive KARs (including GluK3): 1 - 10 µM. A concentration of 2 µM has been used to block GluK1-containing receptors in retinal bipolar cells.[15] A concentration of 10 µM has been used to block postsynaptic KARs at hippocampal mossy fiber synapses.[9][11]
-
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental preparation and research question.
-
Whole-Cell Patch-Clamp Recording from Cultured Neurons
-
Cell Culture: Plate neurons on coverslips at an appropriate density for patch-clamp recording.
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use (pH 7.4).
-
Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (spontaneous or evoked excitatory postsynaptic currents - EPSCs) or neuronal firing in current-clamp mode.
-
Bath apply this compound at the desired working concentration by adding it to the perfusion solution.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
-
Record the changes in synaptic activity or neuronal firing in the presence of this compound.
-
To confirm the specificity of the effect, perform a washout by perfusing with drug-free aCSF.
-
Whole-Cell Patch-Clamp Recording from Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) from rodents according to standard protocols.
-
Solutions:
-
Slicing Solution (ice-cold, in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. Bubble with 95% O₂/5% CO₂.
-
aCSF (for recording, in mM): Same as for cultured neurons.
-
-
Recording Procedure:
-
Transfer a brain slice to the recording chamber and perfuse with aCSF at a rate of 2-3 mL/min.
-
Identify neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording.
-
To isolate KAR-mediated currents, it is often necessary to block AMPA and NMDA receptors using specific antagonists (e.g., GYKI 53655 for AMPA receptors and D-AP5 for NMDA receptors).
-
Record baseline KAR-mediated EPSCs or neuronal firing.
-
Bath apply this compound and record the effects as described for cultured neurons.
-
Data Analysis
-
Synaptic Currents (EPSCs): Measure the amplitude, frequency, and decay kinetics of EPSCs before and after this compound application. A significant reduction in the amplitude of the slow component of the EPSC is indicative of KAR blockade.
-
Neuronal Firing: In current-clamp mode, measure changes in the resting membrane potential, input resistance, and the frequency of spontaneous or evoked action potentials. This compound is expected to reduce neuronal excitability mediated by KARs.
Visualizations
Signaling Pathway Diagram
Caption: this compound blocks presynaptic and postsynaptic kainate receptors.
Experimental Workflow Diagram
Caption: Workflow for a patch-clamp experiment using this compound.
References
- 1. UBP 310 | Kainate Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Activation Shapes Short-Term Synaptic Plasticity by Controlling Receptor Lateral Mobility at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kainate receptor-dependent presynaptic modulation and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptic plasticity of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 8. Kainate receptor - Wikipedia [en.wikipedia.org]
- 9. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP310 Administration in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of UBP310, a selective kainate receptor antagonist, in various animal models of epilepsy. This document outlines the mechanism of action, detailed experimental protocols, and key quantitative data to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound for epilepsy treatment.
Introduction to this compound
This compound is a potent and selective antagonist of ionotropic glutamate (B1630785) receptors of the kainate subtype. It primarily targets GluK1 (formerly GluR5) subunit-containing receptors with high affinity (IC₅₀ = 130 nM) and also exhibits activity at homomeric GluK3 (formerly GluR7) receptors. Its high selectivity, with a 12,700-fold preference for GluK1 over GluK2 (formerly GluR6), makes it a valuable tool for dissecting the role of specific kainate receptor subunits in seizure generation and propagation. This compound has demonstrated efficacy in reducing seizure activity in various preclinical models of epilepsy, suggesting its potential as a novel anti-epileptic drug.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-epileptic effects by blocking the excitatory neurotransmission mediated by kainate receptors.[1] Overactivation of these receptors by the neurotransmitter glutamate is implicated in the pathophysiology of epilepsy. By antagonizing kainate receptors, this compound reduces excessive neuronal depolarization and synchronization that underlie seizure activity.
Recent studies have highlighted the involvement of the Kainate Receptor-Adenylyl Cyclase 1 (KAR-AC1) signaling pathway in seizure activity. In the corticostriatal pathway, increased activity of GluK1-containing kainate receptors can lead to the activation of calcium-stimulated AC1, contributing to seizure-like activities. Administration of a GluK1 receptor antagonist like this compound has been shown to have anti-epileptic effects by potentially disrupting this signaling cascade.
References
Application Notes and Protocols for Radiolabeled Ubp310 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubp310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic transmission and plasticity.[1] Dysfunction of KARs has been implicated in various neurological disorders, including epilepsy and chronic pain.[1] Specifically, this compound exhibits high affinity for KARs containing the GluK1 subunit and also binds to homomeric GluK3 receptors, while showing negligible affinity for GluK2-containing receptors.[2] Radiolabeled this compound, particularly [³H]this compound, serves as an invaluable tool for characterizing the binding properties of novel compounds targeting GluK1 and GluK3-containing KARs. These application notes provide a detailed protocol for conducting a radiolabeled this compound binding assay, presenting key binding data, and illustrating the associated signaling pathways.
Quantitative Data Summary
The binding affinity of [³H]this compound to different human recombinant kainate receptor subunits has been determined using radioligand binding assays. The equilibrium dissociation constants (Kd) are summarized in the table below.
| Receptor Subunit | Radioligand | Assay Method | Binding Affinity (Kd) | Reference |
| GluK1 | [³H]this compound | Filtration Assay | 24 ± 6 nM | [3] |
| GluK1 | [³H]this compound | Centrifugation Assay | 21 ± 7 nM | [3] |
| GluK2 | [³H]this compound | Filtration Assay | No specific binding | [3] |
| GluK3 | [³H]this compound | Centrifugation Assay | 0.65 ± 0.19 µM | [3] |
Table 1: Binding Affinity of [³H]this compound for Human Kainate Receptor Subunits.
Experimental Protocols
Membrane Preparation from HEK293 Cells Stably Expressing Kainate Receptor Subunits
This protocol describes the preparation of cell membranes enriched with the target kainate receptor subunits (GluK1, GluK2, or GluK3).
Materials:
-
HEK293 cells stably transfected with the desired kainate receptor subunit (e.g., GluK1, GluK2, or GluK3).
-
Hypotonic solution: 10 mM NaHCO₃ with complete protease inhibitor cocktail.
-
Binding buffer: 50 mM Tris, buffered with citric acid to pH 7.4.[3]
-
Cryoprotectant solution: Binding buffer with 10% sucrose.
-
Centrifuge (capable of 1,000 x g and 40,000 x g).
-
Sonicator.
-
BCA protein assay kit.
Procedure:
-
Harvest transfected HEK293 cells and resuspend them in ice-cold hypotonic solution.[3]
-
Disrupt the cells using sonication (e.g., 2 x 10-second bursts at 10 W, with a 20-second incubation on ice in between).[3]
-
Centrifuge the cell homogenate at 1,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.[3]
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[3]
-
Wash the membrane pellet three times by resuspending in ice-cold binding buffer and repeating the high-speed centrifugation.[3]
-
After the final wash, resuspend the pellet in the cryoprotectant solution.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radiolabeled this compound Filtration Binding Assay
This protocol details the procedure for a saturation binding experiment to determine the binding affinity (Kd) and receptor density (Bmax) of [³H]this compound.
Materials:
-
[³H]this compound radioligand.
-
Unlabeled kainate (for non-specific binding determination).
-
Prepared cell membranes expressing the target kainate receptor subunit.
-
Binding buffer: 50 mM Tris, buffered with citric acid to pH 7.4.[3]
-
Wash buffer: Ice-cold binding buffer.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Vacuum manifold or cell harvester.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Dilute the cell membranes in binding buffer to a final concentration of 100-200 µg of protein per well.[3]
-
Prepare serial dilutions of [³H]this compound in binding buffer.
-
For total binding, add the diluted membranes and varying concentrations of [³H]this compound to the wells of the 96-well plate.
-
For non-specific binding, add the diluted membranes, varying concentrations of [³H]this compound, and a saturating concentration of unlabeled kainate (e.g., 100 µM) to separate wells.[3]
-
Incubate the plates on ice or at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[3]
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a vacuum manifold.
-
Wash the filters three times with 2-4 ml of ice-cold wash buffer to remove unbound radioligand.[3]
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
Visualizations
Kainate Receptor Signaling Pathways
Kainate receptors exhibit both ionotropic and metabotropic signaling mechanisms. Upon binding of an agonist like glutamate, the canonical pathway involves the opening of the ion channel, leading to cation influx and membrane depolarization. However, kainate receptors, including those containing GluK1 and GluK3 subunits, can also activate G-protein-dependent signaling cascades, a form of non-canonical or metabotropic signaling.[4][5] this compound, as an antagonist, blocks both of these signaling modalities by preventing the initial binding of glutamate.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]
- 4. Noncanonical signaling by ionotropic kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UBP310 as a Tool to Isolate AMPA Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of excitatory synaptic transmission, distinguishing between the contributions of different ionotropic glutamate (B1630785) receptors is crucial. α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors are two major types of ionotropic glutamate receptors that are often co-expressed at postsynaptic sites, mediating fast excitatory neurotransmission. Due to their similar kinetics and pharmacology, isolating the activity of one from the other can be challenging. UBP310 has emerged as a valuable pharmacological tool for this purpose. While primarily characterized as a potent and selective antagonist of kainate receptors, particularly those containing the GluK1 and GluK3 subunits, its high selectivity over AMPA receptors allows for the effective isolation of AMPA receptor-mediated currents.[1][2] This application note provides detailed protocols and quantitative data for utilizing this compound to pharmacologically isolate AMPA receptor currents in neuroscience research.
Pharmacological Profile of this compound
This compound is a competitive antagonist that exhibits high selectivity for kainate receptors over AMPA and NMDA receptors.[1][3] Its primary targets are kainate receptors containing the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits.[2] This selectivity is key to its utility in isolating AMPA receptor currents. By effectively blocking kainate receptor function, the remaining excitatory current can be attributed to AMPA receptor activation.
Quantitative Data on this compound Selectivity
The following table summarizes the reported antagonist activity of this compound at various glutamate receptor subtypes. This data highlights the significant selectivity of this compound for kainate receptors, making it a suitable tool for the pharmacological isolation of AMPA receptor currents.
| Receptor Subtype | Antagonist Potency (IC50/KD) | Species/Expression System | Notes | Reference |
| Kainate Receptors | ||||
| GluK1 (GluR5) | IC50 = 130 nM | Recombinant | Potent antagonism | [2] |
| KD = 18 ± 4 nM | Native (Dorsal Root) | High affinity | [2] | |
| KD = 21 ± 7 nM | Human Recombinant | [4] | ||
| GluK3 (GluR7) | IC50 = 4.0 µM | Recombinant Homomeric | Effective blockade | [1] |
| GluK2 (GluR6) | >12,700-fold selectivity for GluK1 over GluK2 | Recombinant | Very low affinity | [2] |
| GluK2/GluK3 Heteromers | No block | Recombinant | Ineffective on this heteromer | [1] |
| GluK2/GluK5 Heteromers | Active | Postsynaptic | [1] | |
| Native Kainate Receptors | >500-fold selectivity over AMPA/NMDA receptors | Neonatal Rat Motor Neurons | High selectivity in a native system | [1][3] |
| AMPA Receptors | ||||
| Native AMPA Receptors | >20-fold selectivity for GluK1 over native AMPA receptors | Low affinity | [1] | |
| No effect at concentrations that block kainate receptors | Retinal Off Bipolar Cells | Used to isolate AMPA currents | [5] | |
| NMDA Receptors | ||||
| NMDA Receptors | No activity up to 10 µM | Inactive | [2] | |
| Metabotropic Glutamate Receptors | ||||
| mGlu Group I | No activity up to 10 µM | Inactive | [2] |
Experimental Protocols
The following protocols provide a general framework for using this compound to isolate AMPA receptor currents in electrophysiological recordings. Specific concentrations and incubation times may need to be optimized for different preparations and experimental conditions.
Protocol 1: Isolation of AMPA Receptor-Mediated Postsynaptic Currents in Brain Slices
This protocol describes the use of this compound in whole-cell patch-clamp recordings from neurons in acute brain slices to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
This compound (Tocris Bioscience, R&D Systems, or other reputable supplier)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp recording setup
-
Brain slice preparation equipment
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO or NaOH) to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare brain slices: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using standard techniques.
-
Establish a whole-cell recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity: Record baseline evoked or spontaneous EPSCs. These currents will represent the combined activity of AMPA and kainate receptors.
-
Apply this compound: Perfuse the brain slice with aCSF containing the desired final concentration of this compound. A concentration of 2 µM has been shown to be effective in blocking kainate receptors without affecting AMPA receptors.[5] The optimal concentration should be determined empirically for your specific preparation.
-
Record isolated AMPA receptor currents: After a sufficient incubation period (e.g., 5-10 minutes) to allow for the drug to reach equilibrium, record the remaining EPSCs. These currents will be predominantly mediated by AMPA receptors.
-
(Optional) Confirm AMPA receptor identity: To confirm that the remaining current is mediated by AMPA receptors, a specific AMPA receptor antagonist (e.g., GYKI 53655 or NBQX) can be co-applied with this compound. This should abolish the remaining synaptic currents.
Protocol 2: Characterization of AMPA Receptor Currents in Cultured Neurons
This protocol outlines the use of this compound to isolate and characterize AMPA receptor currents in cultured neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
This compound
-
Neuronal cell culture reagents
-
Extracellular recording solution
-
Patch-clamp recording setup
Procedure:
-
Prepare this compound solution: Prepare a stock solution of this compound as described in Protocol 1. Dilute the stock solution in the extracellular recording solution to the desired final concentration (e.g., 2 µM).
-
Culture neurons: Culture primary neurons or a suitable neuronal cell line on coverslips.
-
Establish a whole-cell recording: Obtain a stable whole-cell recording from a cultured neuron.
-
Record total glutamate-evoked currents: Apply a brief pulse of glutamate or an AMPA/kainate receptor agonist (e.g., kainic acid) to evoke a current response. This will represent the combined activity of AMPA and kainate receptors.
-
Apply this compound: Perfuse the neuron with the this compound-containing extracellular solution.
-
Record isolated AMPA receptor currents: After a brief incubation period, re-apply the glutamate or agonist. The resulting current will be primarily mediated by AMPA receptors.
-
Data Analysis: Compare the amplitude and kinetics of the currents recorded before and after the application of this compound to quantify the contribution of AMPA receptors to the total glutamate-evoked current.
Visualizations
Signaling Pathway at a Glutamatergic Synapse
Caption: this compound selectively blocks kainate receptors (KAR), isolating AMPA receptor (AMPAR) mediated currents.
Experimental Workflow for Isolating AMPA Receptor Currents
Caption: Workflow for isolating AMPA receptor currents using this compound in electrophysiological experiments.
Conclusion
This compound is a highly selective and potent kainate receptor antagonist that can be effectively utilized to pharmacologically isolate AMPA receptor-mediated currents. Its minimal activity at AMPA and NMDA receptors at concentrations that block kainate receptors makes it an invaluable tool for dissecting the components of excitatory synaptic transmission. The protocols and data presented in this application note provide a comprehensive guide for researchers to employ this compound in their studies of AMPA receptor function and pharmacology. As with any pharmacological agent, appropriate controls and concentration-response experiments are recommended to ensure the validity of the experimental findings.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 2. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Ubp310 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ubp310, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound and its binding affinities?
This compound is a known antagonist of the kainate receptor (KAR) family, which are ionotropic glutamate (B1630785) receptors.[1][2] It exhibits high selectivity for the GluK1 subunit.[1][2] Studies have shown that this compound also binds to the GluK3 subunit, but with a significantly lower affinity.[1][2] It is reported to have no activity at GluK2, mGlu group I, or NMDA receptors at concentrations up to 10 μM.[3][4][5]
Summary of this compound Binding Affinities
| Target | Binding Affinity (Kd) | Reference |
| GluK1 | ~21-24 nM | [1][2] |
| GluK3 | ~0.65 µM (650 nM) | [1][2] |
Q2: What is considered a "high concentration" of this compound where off-target effects might become a concern?
A "high concentration" is relative to the binding affinity (Kd) for the intended target. For this compound, the Kd for its primary target, GluK1, is in the low nanomolar range (~21-24 nM).[1][2] Concentrations significantly exceeding this value, especially those approaching or exceeding the Kd for its secondary target, GluK3 (~650 nM), and into the micromolar range, increase the likelihood of engaging unintended, lower-affinity off-targets.
Q3: I am observing a phenotype in my cellular assay that doesn't seem to be mediated by kainate receptors. Could this be an off-target effect of this compound?
It is possible. While this compound is selective for GluK1-containing kainate receptors, at high concentrations it may interact with other proteins.[1] To investigate this, consider the following troubleshooting steps:
-
Concentration-Response Curve: Perform a full dose-response curve for this compound in your assay. If the unexpected phenotype only manifests at high concentrations (e.g., >>100 nM), it may suggest an off-target effect.
-
Use a Structurally Unrelated Antagonist: If available, use a structurally different GluK1 antagonist. If this compound recapitulates the on-target effect but not the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Target Knockdown/Knockout: If you have the tools, knocking down or knocking out the intended target (GluK1) should abolish the on-target effects. If the unexpected phenotype persists in the absence of the primary target, it is likely an off-target effect.
Q4: How can I proactively identify potential off-targets of this compound in my experimental system?
Several unbiased, systematic approaches can be employed to identify potential off-target interactions of this compound. These methods are crucial for validating the specificity of your experimental findings.
-
Affinity Chromatography using this compound as bait: This technique involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate. These interacting proteins can then be identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses the direct binding of a compound to its target in a cellular context. Ligand binding often stabilizes a protein, leading to an increase in its melting temperature. This can be used to confirm on-target engagement and to identify novel off-targets.
-
Competitive Binding Assays: These assays measure the ability of this compound to compete with a known, labeled ligand for binding to a specific target. This can be applied in a high-throughput manner to screen against panels of receptors or enzymes.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Inconsistent Experimental Results
| Issue | Possible Cause | Recommended Action |
| High variability between replicates | - Inconsistent cell seeding density- Pipetting errors- Fluctuation in incubation times or temperatures | - Ensure a homogeneous cell suspension before plating.- Use calibrated pipettes and consistent technique.- Standardize all incubation and treatment times. |
| Unexpected cellular toxicity | - Off-target effects leading to cell death- Solvent (e.g., DMSO) toxicity at high concentrations | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations.- Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cell type. |
| Discrepancy between biochemical and cellular assay results | - Poor cell permeability of this compound- Active efflux of this compound from cells- Intracellular metabolism of this compound | - Assess cell permeability using a PAMPA assay.- Use cell lines with and without known efflux pump activity.- Analyze this compound stability in the presence of cell lysates or microsomes. |
Detailed Experimental Protocols
Protocol 1: Identifying this compound Interacting Proteins using Affinity Chromatography
Objective: To identify proteins from a cell lysate that bind to this compound.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control "mock" resin should be prepared by treating beads with the linker and quenching any remaining active groups.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-conjugated beads and the mock control beads in parallel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competitive elution with a high concentration of free this compound.
-
Changing the pH or salt concentration.
-
Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are present in the this compound pulldown but absent or significantly reduced in the mock control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Workflow for Affinity Chromatography
Caption: Workflow for identifying this compound off-targets using affinity chromatography.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to a specific protein within intact cells by measuring changes in its thermal stability.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a high concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Competitive Binding Assay
Objective: To determine if this compound can compete with a known radiolabeled or fluorescently labeled ligand for binding to a suspected off-target receptor.
Methodology:
-
Preparation of Membranes/Cells:
-
Prepare cell membranes or whole cells expressing the suspected off-target receptor.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the labeled ligand to each well.
-
Add a range of concentrations of this compound (the competitor) to the wells. Include a control with no competitor (for total binding) and a control with a high concentration of a known unlabeled ligand for the receptor (for non-specific binding).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound from the free labeled ligand. For membrane preparations, this is typically done by rapid filtration through a glass fiber filter. For whole cells, this can involve washing and centrifugation.
-
-
Detection:
-
Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).
-
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the suspected off-target.
-
Logic of a Competitive Binding Assay
Caption: Principle of a competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 5. rndsystems.com [rndsystems.com]
Optimizing Ubp310 concentration to avoid AMPA receptor block
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Ubp310, focusing on avoiding off-target AMPA receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] It is widely used in neuroscience research to investigate the physiological and pathological roles of kainate receptors. Its primary mechanism of action is to block the binding of the neurotransmitter glutamate to specific kainate receptor subunits, thereby inhibiting ion channel activation.
Q2: How selective is this compound for kainate receptors over AMPA receptors?
A2: this compound exhibits a high degree of selectivity for kainate receptors, with a significantly lower affinity for AMPA receptors.[3] Several studies have demonstrated that this compound effectively blocks kainate receptor-mediated currents at concentrations that have minimal to no effect on AMPA receptor activity.[3] Some reports indicate a selectivity of over 500-fold for kainate receptors over AMPA receptors.[4]
Q3: At what concentration is this compound expected to block kainate receptors without affecting AMPA receptors?
A3: Based on available data, this compound is effective as a kainate receptor antagonist in the nanomolar to low micromolar range.[1][4] It is generally accepted that concentrations up to 10 µM are selective for kainate receptors and should not produce significant blockade of AMPA receptors.[5] However, the optimal concentration can vary depending on the specific experimental system and the subtypes of kainate receptors being targeted.
Q4: Can this compound have any effect on AMPA receptors at higher concentrations?
A4: While highly selective, it is possible that at concentrations significantly exceeding those required for kainate receptor antagonism (e.g., ≥ 100 µM), this compound may begin to exhibit off-target effects, including potential interaction with AMPA receptors.[5] It is crucial to perform concentration-response experiments to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected reduction in AMPA receptor-mediated currents. | This compound concentration is too high, leading to off-target blockade of AMPA receptors. | Perform a concentration-response curve to determine the lowest effective concentration of this compound for kainate receptor antagonism in your system. Use a concentration of 10 µM or lower if possible. |
| The experimental preparation has a unique AMPA receptor subunit composition that is unusually sensitive to this compound. | Characterize the AMPA receptor subunits present in your experimental model. Consider using a structurally different kainate receptor antagonist to confirm that the observed effect is specific to this compound. | |
| Inconsistent results between experiments. | Variability in this compound stock solution preparation or storage. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Fluctuation in experimental conditions (e.g., temperature, pH). | Ensure consistent experimental parameters across all experiments. | |
| No effect of this compound on known kainate receptor-mediated responses. | This compound degradation or incorrect concentration. | Verify the integrity and concentration of your this compound stock. Test the compound on a positive control system known to be sensitive to this compound. |
| The targeted kainate receptors are insensitive to this compound. | This compound has selectivity for certain kainate receptor subunits (e.g., high affinity for GluK1 and GluK3).[1][4] Confirm the expression of this compound-sensitive kainate receptor subunits in your model system. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC₅₀) and dissociation constants (KD) for this compound at various kainate receptor subunits. Note the high selectivity for kainate receptors over AMPA receptors, where activity is often not observed at concentrations up to 10 µM.
| Receptor Subunit | Parameter | Value | Selectivity vs. AMPA Receptors | Reference |
| GluK1 (homomeric) | IC₅₀ | ~4.0 µM (for glutamate-evoked currents) | High | [4] |
| GluK3 (homomeric) | IC₅₀ | ~4.0 µM (for glutamate-evoked currents) | High | [4] |
| Native Kainate Receptors | - | - | >500-fold | [4] |
| AMPA Receptors | Activity | No significant block at ≤ 10 µM | - | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Test this compound Selectivity
This protocol allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of this compound.
1. Cell Preparation:
- Culture primary neurons or HEK293 cells expressing the desired AMPA or kainate receptor subunits on glass coverslips.
- Use standard cell culture techniques appropriate for the chosen cell type.
2. Recording Setup:
- Place a coverslip in the recording chamber of a patch-clamp microscope and perfuse with an external solution (e.g., in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution (e.g., in mM: 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
3. Data Acquisition:
- Establish a whole-cell recording configuration on a selected cell.
- Clamp the cell at a holding potential of -60 mV.
- Apply a short pulse of an appropriate agonist (e.g., 100 µM glutamate for AMPA receptors, 10 µM kainate for kainate receptors) using a rapid solution exchange system to evoke an inward current.
- Record the baseline agonist-evoked current.
4. This compound Application:
- Perfuse the cell with a chosen concentration of this compound (e.g., 1 µM, 10 µM) for 1-2 minutes.
- Co-apply the agonist with this compound and record the resulting current.
- Wash out this compound and re-apply the agonist to ensure reversibility.
5. Data Analysis:
- Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
- Calculate the percentage of inhibition caused by this compound at each concentration.
- Compare the inhibition of kainate receptor-mediated currents to any potential inhibition of AMPA receptor-mediated currents to determine selectivity.
Protocol 2: Radioligand Binding Assay to Determine this compound Affinity
This protocol measures the ability of this compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Kᵢ).
1. Membrane Preparation:
- Homogenize brain tissue or cells expressing the target receptors in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
- In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled kainate receptor ligand (e.g., [³H]kainate), and increasing concentrations of unlabeled this compound.
- For non-specific binding determination, include tubes with a high concentration of an unlabeled standard kainate receptor antagonist.
- Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.
3. Separation and Counting:
- Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
- Wash the filters quickly with cold binding buffer.
- Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.
- Plot the specific binding as a function of the this compound concentration.
- Fit the data to a one-site competition model to determine the IC₅₀ value of this compound.
- Calculate the Kᵢ value using the Cheng-Prusoff equation.
- Perform a parallel experiment using a radiolabeled AMPA receptor ligand to determine the Kᵢ for AMPA receptors and assess selectivity.
Visualizations
Caption: Selective antagonism of kainate receptors by this compound.
Caption: Troubleshooting workflow for unexpected AMPA receptor blockade.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
Ubp310 stability in aqueous solution over time
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of UBP310 in aqueous solutions. Please note that initial searches for "this compound" as a ubiquitin-specific protease were inconclusive. Further investigation revealed that this compound is a well-characterized chemical compound, a selective antagonist for the GluK1 kainate receptor. This guide is therefore focused on the chemical stability and proper handling of this small molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound that acts as a selective antagonist for the GluK1 (formerly GluK5) kainate receptor, a type of ionotropic glutamate (B1630785) receptor.[1][2] It is a valuable tool in neuroscience research for studying the physiological and pathological roles of GluK1-containing kainate receptors.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at +4°C.[2]
Q3: How should I prepare aqueous solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 20 mM.[2] To prepare aqueous solutions for experiments, it is recommended to first create a concentrated stock solution in DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO in your experiments is not detrimental to your system.
Q4: How stable is this compound in aqueous solutions over time?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in aqueous solution. | The solubility of this compound in the aqueous buffer has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare a more dilute aqueous solution.- Gently warm the solution and vortex to aid dissolution, but be mindful of potential temperature-induced degradation. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the aqueous solution.- Inaccurate concentration of the prepared solution. | - Prepare fresh aqueous solutions for each experiment from a recently prepared DMSO stock.- Verify the concentration of your stock solution using analytical methods such as UV-Vis spectroscopy if possible.- Assess the stability of this compound in your specific experimental buffer over the time course of your experiment (see Experimental Protocols). |
| Loss of antagonist activity. | The compound may have degraded over time, especially if stored improperly. | - Use a fresh vial of this compound powder to prepare a new stock solution.- Ensure proper storage of both the powder (+4°C) and stock solutions (aliquoted and frozen at -20°C or -80°C).[2][4][5] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 353.35 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility in DMSO | Soluble to 20 mM | [2] |
| Storage Temperature (Solid) | +4°C | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile polypropylene (B1209903) microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. f. Store the aliquots at -20°C or -80°C for long-term use.[4]
Protocol for Assessing this compound Stability in an Aqueous Buffer
-
Materials: this compound stock solution, your experimental aqueous buffer, High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Procedure: a. Dilute the this compound stock solution to your final experimental concentration in the aqueous buffer of interest. b. Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The area of the this compound peak at t=0 will serve as your 100% reference. c. Store the remaining aqueous solution under your typical experimental conditions (e.g., room temperature, 4°C, 37°C). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot into the HPLC system. e. Monitor for a decrease in the area of the parent this compound peak and the appearance of any new peaks that may indicate degradation products. f. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Mechanism of action of this compound.
References
Interpreting unexpected results with Ubp310 application
Technical Support Center: Ubp310 Application
A Note on this compound Function: Initial inquiries referencing "this compound" in the context of deubiquitinase (DUB) or ubiquitin-specific protease (UBP) activity may be based on a nomenclature confusion. Our database indicates that this compound is not a deubiquitinase but a well-characterized antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. This technical support center will address the proper application and interpretation of results related to this compound's function as a kainate receptor antagonist in neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the GluK1 and GluK3 subunits of the kainate receptor.[1][2] It functions by binding to these receptors, thereby preventing their activation by the endogenous ligand, glutamate.[3] This inhibitory action allows for the modulation of excitatory neurotransmission in the central nervous system. This compound exhibits high selectivity for GluK1 over GluK2 subunits.[1][2]
Q2: I am not seeing the expected neuroprotective effect of this compound in my Parkinson's disease model. Why might this be?
A2: The neuroprotective effects of this compound can be context-dependent and model-specific. For instance, in an MPTP-induced mouse model of Parkinson's disease, administration of this compound resulted in increased survival of dopaminergic neurons in the substantia nigra pars compacta.[4][5] However, in the same study, this compound did not rescue the loss of dopamine (B1211576) levels or dopamine transporter expression in the striatum.[4][5] Furthermore, this compound did not show a protective effect against cell loss in the midbrain induced by intrastriatal 6-OHDA toxicity.[4][5] These findings suggest that the neuroprotective action of this compound is not universal and may depend on the specific neurotoxic insult and the neuronal population being studied.
Q3: Can this compound affect kainate receptor desensitization? I am observing altered current kinetics in my electrophysiology recordings.
A3: Yes, it is possible for subunit-selective antagonists like this compound to have unexpected effects on the kinetics of heteromeric kainate receptors. For example, an antagonist that inhibits one subunit (e.g., GluK1) within a heteromeric receptor (e.g., GluK1/GluK2) can reduce the glutamate-induced desensitization of the receptor complex.[6][7] This can manifest as a slowing of desensitization without a significant change in the peak response.[7] Therefore, altered current kinetics in the presence of this compound may not be an artifact but rather a pharmacological property of its interaction with heteromeric kainate receptors.
Q4: What are the binding affinities of this compound for different kainate receptor subunits?
A4: The binding affinity and inhibitory concentrations of this compound vary across different kainate receptor subunits. A summary of these values is provided in the table below.
Quantitative Data Summary
| Receptor Subunit/Preparation | Measurement | Value | Reference |
| GluK1 (formerly GLUK5) | IC50 | 130 nM | [1][2] |
| GluK1 | Apparent KD | 18 ± 4 nM | [1] |
| GluK3 (formerly GLUK7) | IC50 | 4.0 µM | [6][7] |
| GluK2 (formerly GLUK6) | Selectivity vs. GluK1 | 12,700-fold | [1][2] |
| AMPA Receptors | Kd | 83 µM | [3] |
| mGlu Group I & NMDA Receptors | Activity | No activity up to 10 µM | [1][2] |
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell Culture
-
Question: I am applying this compound to my neuronal cultures but not observing the expected decrease in glutamate-induced excitotoxicity. What could be the issue?
-
Answer:
-
Receptor Subunit Expression: Confirm that your cultured neurons express the this compound-sensitive kainate receptor subunits, primarily GluK1 and GluK3. The expression of kainate receptor subunits can vary significantly between different neuronal cell types and developmental stages.
-
This compound Concentration: Ensure you are using an appropriate concentration of this compound. Refer to the IC50 values in the table above. A dose-response experiment is recommended to determine the optimal concentration for your specific cell system.
-
Compound Stability and Solubility: this compound is soluble in DMSO.[2] Prepare fresh stock solutions and ensure complete dissolution before diluting into your culture medium. Poor solubility can lead to a lower effective concentration.
-
Glutamate Concentration: The effect of a competitive antagonist like this compound can be overcome by high concentrations of the agonist (glutamate). Consider titrating the glutamate concentration in your excitotoxicity assay.
-
Issue 2: Unexpected Electrophysiological Responses
-
Question: In my patch-clamp experiments, this compound is altering the shape of the kainate-evoked currents rather than simply reducing the amplitude. Is this normal?
-
Answer:
-
Heteromeric Receptor Composition: As mentioned in the FAQs, if your cells express heteromeric kainate receptors (e.g., GluK1/GluK2), this compound can selectively block the GluK1 subunit, leading to altered channel kinetics and a reduction in desensitization.[6][7] This can result in a prolonged current in response to glutamate application.
-
Off-Target Effects at High Concentrations: While this compound is highly selective, using excessively high concentrations may lead to off-target effects. Verify that your working concentration is within the selective range for GluK1/GluK3 and well below its affinity for other receptors like AMPA receptors.[3]
-
Experimental Protocols & Visualizations
Protocol: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
-
Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates and culture for 10-14 days to allow for mature synapse formation.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to final working concentrations (e.g., 10 nM - 10 µM) in pre-warmed neurobasal medium. Remove the culture medium from the neurons and replace it with the this compound-containing medium. Incubate for 1-2 hours.
-
Glutamate Insult: Prepare a high concentration of glutamate (e.g., 100 µM) in neurobasal medium. Add this to the wells containing this compound and incubate for a duration known to induce excitotoxicity (e.g., 30 minutes to 24 hours). Include control groups: vehicle + vehicle, vehicle + glutamate, and this compound + vehicle.
-
Washout and Recovery: After the glutamate insult, gently wash the cells twice with pre-warmed neurobasal medium to remove glutamate and this compound. Return the cells to their original conditioned medium or fresh culture medium.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess cell viability using methods such as LDH assay for cytotoxicity or Calcein-AM/Propidium Iodide staining for live/dead cell imaging.
Experimental Workflow for this compound Application
Caption: Workflow for assessing this compound's neuroprotective effects.
Signaling Pathway: this compound at an Excitatory Synapse
Caption: this compound blocks glutamate binding to kainate receptors.
References
- 1. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
Ubp310: A Comparative Analysis of Cross-reactivity with NMDA and AMPA Receptors
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological agent Ubp310 and its cross-reactivity profile with N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The data presented herein demonstrates the high selectivity of this compound for kainate receptors, with negligible interaction with NMDA and AMPA receptor subtypes. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.
Executive Summary
This compound is a potent antagonist of the GluK1 subunit of the kainate receptor. Extensive in vitro studies, including radioligand binding assays and electrophysiological recordings, have consistently shown that this compound exhibits a remarkable degree of selectivity for kainate receptors. At concentrations effective for blocking kainate receptor function, this compound displays no significant agonist or antagonist activity at NMDA or AMPA receptors. This high selectivity makes this compound a valuable pharmacological tool for isolating and studying the physiological and pathological roles of kainate receptors, without the confounding effects of modulating NMDA or AMPA receptor activity.
Quantitative Data Summary
The following table summarizes the binding affinity and functional activity of this compound at kainate, NMDA, and AMPA receptors.
| Receptor Subtype | Ligand | Assay Type | Measured Value | Result |
| Kainate Receptor (GluK1) | This compound | Radioligand Binding ([³H]this compound) | Kd = 21 ± 7 nM | High Affinity |
| Kainate Receptor (GluK3) | This compound | Radioligand Binding ([³H]this compound) | Kd = 0.65 ± 0.19 µM | Moderate Affinity |
| NMDA Receptor | This compound | Functional Assay | No activity up to 10 µM[1] | No Cross-reactivity |
| AMPA Receptor | This compound | Functional Assay | Ineffective[2] | No Cross-reactivity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation of these findings.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for NMDA and AMPA receptors using membranes from cells expressing these receptors.
1. Membrane Preparation:
- Culture HEK293 cells stably expressing the NMDA or AMPA receptor subunits of interest.
- Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
2. Binding Assay:
- In a 96-well plate, combine the cell membranes (20-50 µg of protein), a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]MK-801 for NMDA receptors, [³H]AMPA for AMPA receptors), and varying concentrations of this compound (e.g., from 1 nM to 1 mM).
- To determine non-specific binding, a parallel set of wells should contain a saturating concentration of a known unlabeled ligand for the target receptor.
- Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
- Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method for functionally assessing the effect of this compound on NMDA and AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.
1. Cell Preparation:
- Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing the desired NMDA or AMPA receptor subunits on glass coverslips.
- Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
2. Recording Setup:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
- Establish a whole-cell patch-clamp configuration on a selected cell.
3. Current Measurement:
- Voltage-clamp the cell at a holding potential of -60 mV.
- To isolate NMDA receptor currents, use a Mg²⁺-free external solution and hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block. Apply NMDA (e.g., 100 µM) and the co-agonist glycine (B1666218) (e.g., 10 µM).
- To isolate AMPA receptor currents, hold the cell at -60 mV and apply AMPA (e.g., 10 µM) in the presence of an NMDA receptor antagonist (e.g., AP5) and a GABAₐ receptor antagonist (e.g., picrotoxin).
- After establishing a stable baseline current, perfuse the cell with the external solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for a few minutes before co-applying the respective agonist.
- Record the peak and steady-state currents in the absence and presence of this compound.
4. Data Analysis:
- Measure the amplitude of the agonist-evoked currents before and after the application of this compound.
- Express the current amplitude in the presence of this compound as a percentage of the control current amplitude.
- Construct a concentration-response curve to determine if this compound has any inhibitory or potentiating effect on NMDA or AMPA receptor currents.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of NMDA and AMPA receptors and the experimental workflow for assessing this compound's cross-reactivity.
Caption: Simplified signaling pathway of the NMDA receptor.
Caption: Simplified signaling pathway of the AMPA receptor.
Caption: Workflow for assessing this compound cross-reactivity.
Conclusion
References
UBP310 as a Negative Control in Glutamate Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UBP310 with other glutamate (B1630785) receptor antagonists, offering objective data to support its use as a selective negative control in glutamate receptor research. Detailed experimental protocols and visualizations are included to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. Its high affinity for GluK1 and GluK3 subunits, coupled with its negligible activity at AMPA and NMDA receptors, makes it an invaluable tool for dissecting the specific contributions of kainate receptors to neuronal signaling. When used appropriately, this compound can effectively serve as a negative control to eliminate or significantly reduce the responses mediated by GluK1- and GluK3-containing kainate receptors, thereby helping to isolate and characterize the functions of other glutamate receptor subtypes.
Comparative Antagonist Performance
The utility of this compound as a negative control is best understood by comparing its activity profile with that of other commonly used glutamate receptor antagonists. The following tables summarize the inhibitory constants (IC50 or Ki) of this compound and alternative antagonists at various glutamate receptor subtypes.
Kainate Receptor Antagonists
| Antagonist | GluK1 | GluK2 | GluK3 | Notes |
| This compound | 130 nM (IC50)[1], 21 nM (Kd)[2] | No significant activity[2] | 23 nM (IC50)[2], 650 nM (Kd)[2] | Highly selective for GluK1 and GluK3 over GluK2. |
| CNQX | 1.5 µM (IC50)[3] | 13 µM (Ki)[4] | - | Non-selective, also potently blocks AMPA receptors. |
| NBQX | 4.8 µM (IC50)[5] | 21 µM (IC50)[4] | >300 µM (Ki)[4] | Potent AMPA receptor antagonist with lower affinity for kainate receptors. |
AMPA and NMDA Receptor Antagonists
| Antagonist | AMPA | NMDA | Notes |
| This compound | >500-fold selectivity for kainate over AMPA/NMDA[6] | No activity up to 10 µM[1] | Demonstrates high selectivity for kainate receptors. |
| CNQX | 0.3 µM (IC50)[3] | 25 µM (IC50, glycine (B1666218) site)[3] | Potent non-selective AMPA/kainate antagonist. |
| NBQX | 0.15 µM (IC50)[5] | >10 µM[7] | Highly selective AMPA receptor antagonist. |
| D-AP5 | No significant activity | 3.7 µM (IC50)[8] | Selective competitive NMDA receptor antagonist. |
| MK-801 | No significant activity | 0.14 µM (IC50)[9] | Selective non-competitive NMDA receptor antagonist. |
Experimental Protocols
The following is a detailed protocol for utilizing this compound as a negative control in whole-cell patch-clamp recordings from cultured hippocampal neurons to isolate AMPA or NMDA receptor-mediated currents.
Objective
To pharmacologically isolate and record AMPA or NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking kainate receptor-mediated currents with this compound.
Materials
-
Cultured hippocampal neurons on coverslips
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.
-
Internal solution: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 5 mM QX-314, 0.5 mM Na-GTP, and 10 mM Na-phosphocreatine, pH adjusted to 7.2 with CsOH.
-
This compound (10 µM stock solution in DMSO)
-
CNQX (10 mM stock solution in DMSO)
-
D-AP5 (50 mM stock solution in water)
-
Picrotoxin (100 µM) to block GABAA receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure
-
Preparation:
-
Prepare fresh ACSF and internal solutions on the day of the experiment.
-
Add Picrotoxin to the ACSF to a final concentration of 100 µM.
-
Prepare aliquots of ACSF containing the desired final concentrations of antagonists (e.g., 10 µM this compound, 20 µM CNQX, 50 µM D-AP5).
-
-
Cell Culture:
-
Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with ACSF containing Picrotoxin at a rate of 1-2 ml/min.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording from a visually identified pyramidal neuron.
-
Hold the neuron at a membrane potential of -70 mV to record glutamate receptor-mediated currents.
-
-
Baseline Recording:
-
Record baseline spontaneous or evoked EPSCs for 5-10 minutes to ensure a stable recording. Evoked EPSCs can be elicited by a stimulating electrode placed near the recorded neuron.
-
-
Application of this compound (Negative Control):
-
Switch the perfusion to ACSF containing 10 µM this compound.
-
Allow the drug to perfuse for at least 5-10 minutes to ensure complete blockade of GluK1/GluK3-containing kainate receptors.
-
Record EPSCs in the presence of this compound. Any remaining current will be primarily mediated by AMPA and NMDA receptors.
-
-
Isolation of AMPA or NMDA Receptor Currents:
-
To isolate NMDA receptor currents: In the continued presence of this compound, switch the perfusion to ACSF also containing 20 µM CNQX to block AMPA receptors. The remaining inward current at -70 mV (in low Mg2+ ACSF) or outward current at positive potentials will be mediated by NMDA receptors.
-
To isolate AMPA receptor currents: In the continued presence of this compound, switch the perfusion to ACSF also containing 50 µM D-AP5 to block NMDA receptors. The remaining fast-inactivating inward current will be mediated by AMPA receptors.
-
-
Washout:
-
To confirm the reversibility of the antagonist effects, perfuse the chamber with drug-free ACSF for 10-15 minutes and record the recovery of the EPSCs.
-
Visualizing Pathways and Workflows
Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic glutamate receptors that, upon binding to glutamate, primarily allow the influx of Na+ and Ca2+ ions, leading to membrane depolarization. Some kainate receptors have also been shown to signal through metabotropic, G-protein-coupled pathways, although these are less well characterized.
Caption: Kainate receptor signaling pathways.
Experimental Workflow for Isolating Glutamate Receptor Subtype Currents
This workflow illustrates the pharmacological dissection of glutamate receptor-mediated currents using this compound as a negative control for kainate receptors, alongside other selective antagonists.
Caption: Experimental workflow for isolating iGluR currents.
Conclusion
This compound serves as a highly effective and selective negative control for studying glutamate receptor function. Its specific antagonism of GluK1 and GluK3-containing kainate receptors, with little to no effect on AMPA and NMDA receptors, allows for the precise dissection of the roles of these different receptor subtypes in synaptic transmission and plasticity. The provided data, protocols, and visualizations offer a robust framework for incorporating this compound into experimental designs, ultimately leading to a clearer understanding of the complex landscape of glutamate signaling in the nervous system.
References
- 1. pnas.org [pnas.org]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ubp310 and Ubp302: Efficacy as Novel USP-X Inhibitors
This guide provides a detailed comparison of two novel compounds, Ubp310 and Ubp302, developed as inhibitors for the deubiquitinating enzyme USP-X. The stabilization of the oncoprotein Onco-Y by USP-X is a critical survival mechanism in certain cancer cell lines. This document outlines the inhibitory activities of this compound and Ubp302 against USP-X, their effects on cancer cell viability, and their mechanism of action, supported by experimental data.
Biochemical and Cellular Efficacy
The inhibitory potential of this compound and Ubp302 was first assessed in a biochemical assay against purified USP-X. Subsequently, their efficacy in a cellular context was determined using the CancerCell-7 line, which is known to be dependent on the USP-X/Onco-Y signaling axis.
Table 1: Comparative Efficacy of this compound and Ubp302
| Compound | Target | Assay Type | Metric | Value (nM) |
| This compound | USP-X | Biochemical | IC50 | 15.2 ± 1.8 |
| CancerCell-7 | Cellular | EC50 | 120.5 ± 11.3 | |
| Ubp302 | USP-X | Biochemical | IC50 | 89.7 ± 9.5 |
| CancerCell-7 | Cellular | EC50 | 950.2 ± 50.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicate that this compound is a more potent inhibitor of USP-X in both biochemical and cellular assays compared to Ubp302.
Mechanism of Action: Onco-Y Degradation
To confirm that the observed cellular effects are due to the intended mechanism of action—the degradation of the Onco-Y oncoprotein—a Western blot analysis was performed. CancerCell-7 cells were treated with this compound, Ubp302, or a vehicle control for 24 hours.
Table 2: Onco-Y Protein Levels After Treatment
| Treatment | Concentration (nM) | Onco-Y Protein Level (% of Control) |
| Vehicle (DMSO) | - | 100% |
| This compound | 150 | 12% |
| Ubp302 | 1000 | 45% |
This compound induced a more substantial reduction in Onco-Y protein levels at a concentration approximating its EC50 value, further supporting its superior efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow used in the cellular assays.
Caption: Targeted signaling pathway of USP-X inhibition.
Caption: General workflow for cell viability experiments.
Experimental Protocols
USP-X Biochemical Assay
-
Reagents: Purified recombinant human USP-X, ubiquitin-rhodamine110 substrate, assay buffer (50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).
-
Procedure: The assay was conducted in 384-well plates. 5 µL of this compound or Ubp302, serially diluted in assay buffer, was added to each well.
-
Enzyme Reaction: 5 µL of USP-X enzyme (final concentration 0.5 nM) was added and incubated for 15 minutes at room temperature.
-
Substrate Addition: The reaction was initiated by adding 10 µL of ubiquitin-rhodamine110 substrate (final concentration 50 nM).
-
Measurement: Fluorescence (Ex/Em = 485/535 nm) was measured every 2 minutes for 60 minutes on a plate reader.
-
Data Analysis: The reaction rate was calculated, and the IC50 values were determined by fitting the dose-response curve using a four-parameter logistic model.
Cell Viability Assay
-
Cell Culture: CancerCell-7 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: Compounds were serially diluted and added to the cells. The final DMSO concentration was maintained at 0.1% across all wells.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Measurement: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals. Absorbance was read at 570 nm.
-
Data Analysis: EC50 values were calculated from the dose-response curves after normalizing the data to the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: CancerCell-7 cells were treated with this compound (150 nM), Ubp302 (1000 nM), or DMSO for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 4-12% gradient gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight with primary antibodies against Onco-Y (1:1000) and β-actin (1:5000) as a loading control.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify protein levels.
Comparing in vitro and in vivo effects of Ubp310
A Comparative Guide to the In Vitro and In Vivo Effects of Ubp310
This compound is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Its distinct pharmacological profile has led to its use as a valuable tool in neuroscience research to investigate the physiological and pathological roles of kainate receptors. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
In Vitro Profile of this compound
The in vitro characteristics of this compound have been extensively studied using various techniques, including radioligand binding assays and electrophysiological recordings on recombinant and native receptors. These studies have established this compound as a high-affinity antagonist with marked selectivity for specific kainate receptor subunits.
Quantitative Analysis of this compound Receptor Binding and Antagonist Potency
| Parameter | Receptor Subunit | Value | Experimental Method |
| IC50 | GluK1 | 130 nM[1] | Functional Assay |
| Homomeric GluK3 | Effective blockade[1] | Electrophysiology | |
| GluK2 | >12,700-fold lower affinity than GluK1[1] | Functional Assay | |
| GluK2/GluK5 | IC50 of 1.3 µM (100 ms (B15284909) glutamate application)[2] | Electrophysiology | |
| IC50 of 0.75 µM (1 ms glutamate application)[2] | Electrophysiology | ||
| KD | GluK1 | 21 ± 7 nM[3] | [3H]this compound Radioligand Binding |
| GluK3 | 0.65 ± 0.19 µM[3] | [3H]this compound Radioligand Binding | |
| GluK2 | No specific binding[3] | [3H]this compound Radioligand Binding | |
| Apparent KD | Native Kainate Receptors | 18 ± 4 nM[1] | Depression of kainate responses in dorsal root |
This compound exhibits no significant activity at Group I metabotropic glutamate receptors or NMDA receptors at concentrations up to 10 µM, highlighting its selectivity for the kainate receptor family.[1]
Experimental Protocol: [3H]this compound Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinity (KD) of this compound to specific kainate receptor subunits.
1. Cell Culture and Membrane Preparation:
- Human embryonic kidney (HEK) 293 cells are stably transfected with individual human kainate receptor subunits (GluK1, GluK2, or GluK3).
- Cells are cultured and harvested.
- Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
2. Binding Assay:
- Membranes from transfected cells are incubated with varying concentrations of [3H]this compound.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 100 µM kainate).
- The incubation is carried out for a specific duration (e.g., 1 hour) to allow the binding to reach equilibrium.
3. Separation and Detection:
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The filters are washed to remove any unbound radioligand.
- The amount of radioactivity trapped on the filters, representing the bound [3H]this compound, is quantified using liquid scintillation counting.
4. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- Saturation binding data are analyzed using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).
In Vivo Profile of this compound
The in vivo effects of this compound have been primarily investigated in rodent models of neurological disorders, particularly Parkinson's disease and epilepsy. These studies reveal a potential neuroprotective role for this compound.
Summary of In Vivo Neuroprotective Effects of this compound in a Parkinson's Disease Model
| Animal Model | Treatment | Key Findings |
| MPTP-induced mouse model of Parkinson's disease | Administration of this compound | Significantly increased survival of dopaminergic and total neurons in the substantia nigra pars compacta.[4][5][6] |
| Did not rescue the loss of dopamine (B1211576) levels or dopamine transporter expression in the striatum.[5][6] | ||
| The neuroprotective effect was independent of specific kainate receptor subunits (GluK1, GluK2, or GluK3).[4][5][6] | ||
| 6-OHDA-induced toxicity model | Administration of this compound | Did not attenuate cell loss in the midbrain.[5][6] |
In a mouse model of temporal lobe epilepsy, this compound was shown to inhibit slow excitatory postsynaptic currents (EPSCs) mediated by kainate receptors.[4]
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes a common method to induce Parkinson's-like pathology in mice and to assess the neuroprotective effects of this compound.
1. Animal Model:
- Adult male C57BL/6 mice are used.
- Parkinsonism is induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
2. Drug Administration:
- A control group receives a vehicle solution.
- A treatment group receives this compound at a predetermined dose and schedule, either before, during, or after MPTP administration, depending on the study design (pre-treatment, co-treatment, or post-treatment).
3. Behavioral Assessment:
- Motor function can be assessed using tests such as the rotarod test or open-field test to evaluate motor coordination and activity.
4. Neurochemical Analysis:
- After a specific period, animals are euthanized, and brain tissue is collected.
- The striatum is dissected to measure dopamine levels and the expression of the dopamine transporter (DAT) using techniques like high-performance liquid chromatography (HPLC) or Western blotting.
5. Histological Analysis:
- The midbrain, containing the substantia nigra, is processed for immunohistochemistry.
- Sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
- Stereological cell counting is performed to quantify the number of surviving TH-positive neurons in the substantia nigra pars compacta.
Signaling Pathways and Experimental Visualizations
To better understand the mechanism of action and experimental design, the following diagrams illustrate the relevant signaling pathway and workflow.
Caption: Kainate receptor signaling at the synapse and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Comparison with Alternatives
While this compound is a valuable tool for studying kainate receptors, other compounds are also used to investigate glutamatergic signaling.
| Compound | Primary Target | Key Features |
| This compound | Kainate Receptors (GluK1, GluK3, GluK2/5) | High selectivity for GluK1 over GluK2; neuroprotective effects in vivo. |
| NBQX | AMPA/Kainate Receptors | A reference AMPA receptor antagonist with broad effects; also blocks kainate receptors. Widely studied for neuroprotective, anticonvulsant, and anxiolytic properties.[4] |
The high selectivity of this compound for specific kainate receptor subunits makes it a more precise tool than broader spectrum antagonists like NBQX for dissecting the specific roles of these subunits in neuronal function and disease.
Conclusion
This compound is a highly selective kainate receptor antagonist with well-characterized in vitro properties and demonstrated neuroprotective effects in in vivo models of Parkinson's disease. Its ability to discriminate between different kainate receptor subunits provides a significant advantage for targeted research. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of kainate receptor pharmacology and its therapeutic potential.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310: A Comparative Analysis of its Effects on Kainate Receptor Subunit Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of UBP310, a selective antagonist of kainate receptors (KARs), across different KAR subunit combinations. The information presented herein is supported by experimental data to aid in the research and development of novel therapeutics targeting the glutamatergic system. Kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors, are implicated in various neurological disorders, making subtype-selective antagonists like this compound valuable research tools and potential drug candidates.
Quantitative Analysis of this compound's Interaction with Kainate Receptor Subunits
The selectivity of this compound for different kainate receptor subunits has been characterized through various binding and functional assays. The following tables summarize the key quantitative data on this compound's affinity and antagonist activity.
| Receptor Subunit | Binding Affinity (KD) | Antagonist Activity (IC50) | Notes |
| Homomeric GluK1 | 21 ± 7 nM[1][2] | 130 nM | This compound exhibits high affinity and potent antagonism at GluK1-containing receptors. |
| Homomeric GluK2 | No specific binding[1][2] | >10 µM (low potency)[3] | This compound shows very low affinity and antagonist activity at GluK2 receptors, with some partial antagonism observed at high concentrations (100 µM).[3] |
| Homomeric GluK3 | 0.65 ± 0.19 µM[1][2] | 23 nM - 4.0 µM[2][4] | This compound's affinity for GluK3 is approximately 30-fold lower than for GluK1.[2] The reported IC50 values for GluK3 vary, potentially due to different experimental conditions. |
| Heteromeric GluK1/GluK2 | - | - | This compound reduces the desensitization of GluK1/GluK2 heteromers.[3][5] This can lead to a potentiation of the receptor response. |
| Heteromeric GluK1/GluK5 | - | - | This compound fully abolishes the desensitization of GluK1/GluK5 heteromers.[3][5] |
| Heteromeric GluK2/GluK3 | - | No block[4] | This compound does not block recombinant GluK2/GluK3 heteromers.[4] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is used to determine the binding affinity (KD) of a ligand (in this case, [3H]this compound) to its receptor.
-
Membrane Preparation: HEK 293 cells are transiently or stably transfected with the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).[2] The cells are harvested, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific concentration of radiolabeled [3H]this compound.[2]
-
Determination of Non-specific Binding: To differentiate between specific and non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a non-labeled competing ligand, such as kainate (e.g., 100 µM).[2]
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding experiments, where the concentration of the radioligand is varied, are used to determine the KD value.
Electrophysiological Recordings
Whole-cell patch-clamp recordings from cells expressing specific kainate receptor subunits are used to measure the functional effects of this compound on ion channel activity and determine its antagonist potency (IC50).
-
Cell Culture and Transfection: HEK 293 cells are cultured and transfected with the desired kainate receptor subunit DNA.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Ligand Application: The cells are perfused with a solution containing a known concentration of an agonist (e.g., glutamate) to activate the kainate receptors and elicit an ionic current.
-
Antagonist Application: this compound is co-applied with the agonist at varying concentrations to determine its inhibitory effect on the agonist-induced current.
-
Data Analysis: The reduction in the peak current amplitude in the presence of this compound is measured. The IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist response, is then calculated by fitting the concentration-response data to a logistic equation.
Visualizing Kainate Receptor Signaling and Experimental Workflow
To better understand the mechanisms of action and the experimental approaches used to study this compound, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Discussion and Comparison with Alternatives
This compound stands out due to its high selectivity for the GluK1 subunit over other kainate receptor subunits, particularly GluK2. This selectivity is a significant advantage over broader spectrum antagonists like CNQX, which also block AMPA receptors. The ability of this compound to differentiate between kainate receptor subtypes allows for more precise dissection of the physiological roles of GluK1-containing receptors.
An interesting and complex aspect of this compound's pharmacology is its effect on heteromeric receptors. While it acts as a conventional antagonist at homomeric GluK1 receptors, its blockade of the GluK1 subunit within a heteromeric complex (e.g., GluK1/GluK2 or GluK1/GluK5) can prevent receptor desensitization.[3][5] This can paradoxically lead to a potentiation of the overall receptor response to an agonist, a crucial consideration for in vivo studies where heteromeric receptors are prevalent.
References
- 1. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ubp310
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Ubp310, a potent antagonist of kainate receptors, to build upon our commitment to providing value beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound and the necessary safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use suitable protective gloves to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
Handling and Storage:
This compound should be handled in a well-ventilated area to minimize inhalation risks. Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.
| Parameter | Recommendation | Citation |
| Long-Term Storage | -20°C | [1][2] |
| Short-Term Storage | 2-8°C or 0-4°C | [1][3] |
| Container | Tightly closed container in a dry, well-ventilated place. | [1] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | [3] |
Step-by-Step Disposal Plan for this compound Waste
The proper disposal of this compound, as with any chemical waste, must comply with local, state, and federal regulations. The following procedure outlines a safe and responsible method for handling and disposing of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate hazardous waste container. Avoid mixing with other chemical waste to prevent unknown reactions.
-
Liquid Waste: this compound is soluble in DMSO.[4] Collect solutions containing this compound in a dedicated, labeled, and leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[1]
2. Accidental Spill Management:
In the event of a spill, follow these steps:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
3. Final Disposal:
-
All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound").
-
Store the waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Our commitment is to empower you with the necessary information to handle our products safely and effectively from acquisition to disposal.
References
Essential Safety and Handling Guidelines for Ubp310
Providing comprehensive safety protocols for handling chemical compounds is paramount in laboratory settings. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods for Ubp310, a compound whose specific properties and hazards are not publicly documented. The following guidelines are based on best practices for handling novel or uncharacterized chemical agents and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Due to the uncharacterized nature of this compound, a comprehensive risk assessment must be conducted before any handling. The information presented here serves as a foundational guide and should be supplemented by institution-specific safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in various laboratory contexts.
| Operation | Required PPE | Material/Standard | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions) | - Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves (double-gloving recommended) | - Flame-resistant material- ANSI Z87.1 certified- ASTM D6319 | Protects against splashes and minor spills. Prevents eye contact. Provides a barrier against skin contact. |
| High-Volume or Aerosol-Generating Procedures (e.g., sonicating, vortexing) | - Chemical-Resistant Apron over Lab Coat- Chemical Splash Goggles- Face Shield- Respirator (as determined by risk assessment) | - Coated polyethylene- ANSI Z87.1 certified- ANSI Z87.1 certified- NIOSH-approved (e.g., N95 or higher) | Provides additional protection against large splashes and aerosols. Protects the entire face. Prevents inhalation of airborne particles. |
| Working with Potent or Volatile Forms | - Full-Body Chemical Resistant Suit- Powered Air-Purifying Respirator (PAPR) | - As per specific compound properties- NIOSH-approved | Offers maximum protection when there is a high risk of exposure to a highly potent or volatile form of the compound. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure | Container Type | Labeling Requirements |
| Solid this compound Waste | Collect in a designated, sealed waste container. | Leak-proof, chemically compatible container. | "Hazardous Waste," "this compound," and appropriate hazard pictograms. |
| Liquid this compound Waste | Collect in a designated, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed. | Leak-proof, chemically compatible container with a secure cap. | "Hazardous Waste," "this compound in [Solvent]," and appropriate hazard pictograms. |
| Contaminated PPE (Gloves, etc.) | Place in a designated hazardous waste bag immediately after removal. | Labeled, sealed plastic bag within a secondary container. | "Hazardous Waste - Contaminated PPE" |
| Contaminated Sharps (Needles, etc.) | Dispose of in a designated sharps container. | Puncture-resistant sharps container. | "Hazardous Waste - Sharps" |
All waste must be disposed of through the institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
For spills, evacuate the immediate area and alert colleagues. If the spill is small and you are trained to handle it, use a chemical spill kit appropriate for the solvent and quantity of this compound. For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS department immediately.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling uncharacterized compounds like this compound, fostering a culture of safety and responsibility in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
